17-Hydroxyjolkinolide A
Beschreibung
This compound has been reported in Euphorbia sessiliflora, Euphorbia portulacoides, and other organisms with data available.
Structure
3D Structure
Eigenschaften
Molekularformel |
C20H26O4 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
(1S,3R,10S,11R,16R)-5-(hydroxymethyl)-11,15,15-trimethyl-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,8-dien-6-one |
InChI |
InChI=1S/C20H26O4/c1-18(2)6-4-7-19(3)13(18)5-8-20-14(19)9-12-15(16(20)24-20)11(10-21)17(22)23-12/h9,13-14,16,21H,4-8,10H2,1-3H3/t13-,14+,16-,19-,20+/m1/s1 |
InChI-Schlüssel |
DIJWCRKTZVUBDY-PHJMNMFVSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
17-Hydroxyjolkinolide A: A Technical Overview of its Origin, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A is a naturally occurring ent-abietane diterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the origin, isolation, and preliminary biological insights into this compound, with a focus on data relevant to researchers in natural product chemistry and drug discovery.
Origin of this compound
This compound is a phytochemical isolated from the roots of Euphorbia fischeriana Steud, a perennial herbaceous plant belonging to the Euphorbiaceae family.[1][2] This plant has a history of use in traditional medicine and is a rich source of various diterpenoids, with this compound being one of its abundant constituents.[1][2]
Isolation and Purification
The isolation of this compound from Euphorbia fischeriana involves extraction and chromatographic separation. A general protocol involves the extraction of the dried and crushed plant material with an organic solvent, followed by a series of purification steps.
Experimental Protocols
Method 1: Optimized Solvent Extraction
An optimized method for the simultaneous extraction of several diterpenoids, including this compound, from Euphorbia fischeriana has been developed using response surface methodology. The optimal conditions were determined to be:
This method yielded 0.4245 mg of this compound per gram of dried plant material.[2]
Method 2: Sequential Solvent Partitioning
A more general and traditional method for the isolation of diterpenoids from Euphorbia fischeriana involves the following steps:
-
Extraction: The dried roots of E. fischeriana (10 kg) are crushed and extracted with 95% ethanol (B145695) (50 L) at room temperature three times, with each extraction lasting 24 hours.[3]
-
Concentration: The solvent from the combined extracts is recovered under reduced pressure to yield a crude extract.[3]
-
Partitioning: The crude extract is suspended in water (3 L) and then sequentially partitioned with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) saturated with water.[3]
-
Fractionation: The resulting extracts are dried under reduced pressure. The EtOAc fraction, which typically contains the diterpenoids, is then subjected to further purification.[3]
-
Chromatography: The EtOAc fraction is subjected to repeated column chromatography over silica (B1680970) gel, ODS gel, and Sephadex LH-20, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[3]
Quantitative Data
The following table summarizes the quantitative data related to the extraction and yield of this compound.
| Parameter | Value | Reference |
| Plant Source | Euphorbia fischeriana Steud (roots) | [1][2] |
| Extraction Method | Optimized Ethanol Extraction | [2] |
| Optimal Solvent | 100% Ethanol | [2] |
| Optimal Temperature | 74 °C | [2] |
| Optimal Extraction Time | 2.0 hours | [2] |
| Yield | 0.4245 mg/g | [2] |
Biological Activity and Potential Signaling Pathway
Diterpenoids isolated from Euphorbia fischeriana have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[4] While specific studies detailing the comprehensive biological activity and mechanism of action of this compound are emerging, research on the closely related compound, 17-hydroxy-jolkinolide B, provides valuable insights. 17-hydroxy-jolkinolide B has been shown to be a potent inhibitor of the JAK/STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival. It is plausible that this compound may exert its biological effects through a similar mechanism.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is frequently observed in various cancers.
Below is a diagram illustrating the proposed inhibitory action of this compound on the JAK/STAT3 signaling pathway.
Caption: Proposed inhibition of the JAK/STAT3 signaling pathway by this compound.
This proposed mechanism suggests that this compound may inhibit the phosphorylation of STAT3 by targeting Janus kinases (JAKs), thereby preventing the activation and nuclear translocation of STAT3, which in turn would suppress the transcription of genes involved in cell proliferation and survival. Further research is required to definitively elucidate the precise molecular targets and signaling pathways modulated by this compound.
References
- 1. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Unveiling 17-Hydroxyjolkinolide A: A Technical Guide to its Discovery and Isolation from Euphorbia fischeriana
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and isolation of 17-Hydroxyjolkinolide A, an ent-abietane diterpenoid derived from the roots of Euphorbia fischeriana Steud. This document details the experimental protocols for extraction and purification, presents quantitative data, and visualizes the isolation workflow, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Introduction
Euphorbia fischeriana, a perennial herbaceous plant, has a long history in traditional medicine for treating various ailments. Phytochemical investigations have revealed that the roots of this plant are a rich source of structurally diverse diterpenoids, which are major bioactive constituents. Among these, the ent-abietane diterpenoids, including the jolkinolide family, have garnered significant interest due to their potential therapeutic properties. This compound is a member of this class of compounds, and this guide outlines the methodologies for its successful isolation and characterization.
Extraction Methodologies and Quantitative Yields
The initial step in isolating this compound involves the extraction of dried and powdered roots of Euphorbia fischeriana. Two primary extraction methods have been optimized for this purpose: a conventional solvent extraction and a salting-out-assisted liquid-liquid extraction (SALLE).
Optimized Conventional Extraction
An optimized conventional extraction method provides a baseline for obtaining a crude extract enriched with various diterpenoids.
Table 1: Optimized Conditions and Yields for Conventional Extraction
| Parameter | Optimized Value | Yield of this compound (mg/g of dried plant material) |
| Extraction Solvent | 100% Ethanol (B145695) | 0.4245[1] |
| Extraction Temperature | 74 °C | |
| Extraction Time | 2.0 hours |
Salting-Out-Assisted Liquid-Liquid Extraction (SALLE)
The SALLE method offers an efficient procedure for the extraction of several ent-abietane diterpenoids simultaneously. This technique has been optimized using response surface methodology.
Table 2: Optimized Conditions and Yields for SALLE
| Parameter | Optimized Value | Predicted Yield of this compound (mg/g of dried plant material) |
| Salt | Sodium dihydrogen phosphate | 0.396[2] |
| Salt Concentration | 0.47 g in 10 mL total volume | |
| Acetonitrile:Water Ratio | 5.5 mL : 4.5 mL | |
| pH of Water | 7.5 |
Experimental Protocols
This section provides detailed protocols for the extraction, fractionation, and purification of this compound from the roots of Euphorbia fischeriana.
Plant Material and General Reagents
Dried roots of Euphorbia fischeriana were used as the starting material. All solvents used for extraction and chromatography were of analytical or HPLC grade. Silica (B1680970) gel (100-200 and 200-300 mesh), reversed-phase C18 silica gel, and Sephadex LH-20 were used for column chromatography.
Extraction and Initial Fractionation
-
Extraction: The air-dried and powdered roots of E. fischeriana (30 kg) were extracted exhaustively with 95% ethanol at room temperature. The combined ethanol extracts were concentrated under reduced pressure to yield a crude residue.[2]
-
Solvent Partitioning: The crude residue was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate (B1210297), and n-butanol.[2] The ethyl acetate fraction, containing the majority of the diterpenoids, was taken for further separation.
Chromatographic Purification
The ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography: The ethyl acetate fraction was subjected to column chromatography over silica gel, eluting with a gradient of petroleum ether and ethyl acetate (from 100:0 to 0:100) to yield several fractions (Fr. A-E).[2]
-
Reversed-Phase C18 Column Chromatography: Fraction B, which showed enrichment of the target compound, was further purified by column chromatography on reversed-phase C18 silica gel using a gradient of methanol (B129727) in water (from 50:50 to 100:0).[2]
-
Sephadex LH-20 Column Chromatography and Preparative HPLC: Subsequent purification of the relevant sub-fractions is typically carried out using Sephadex LH-20 column chromatography and/or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structural Elucidation
The structure of this compound was elucidated based on comprehensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, HSQC, HMBC, and NOESY). The spectroscopic data are compared with literature values for confirmation.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| HRESIMS | Data not available in the searched literature. |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
(Note: While the compound has been identified, the specific raw spectroscopic data was not available in the publicly accessible literature reviewed for this guide.)
Conclusion
This technical guide consolidates the available information on the discovery and isolation of this compound from Euphorbia fischeriana. The detailed extraction and purification protocols, along with quantitative yield data, provide a solid foundation for researchers aiming to isolate this and other related ent-abietane diterpenoids. Further research to fully characterize the spectroscopic properties and explore the bioactivity of this compound is warranted and will be crucial for unlocking its potential in drug development.
References
An In-depth Technical Guide to 17-Hydroxyjolkinolide A: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyjolkinolide A, a member of the ent-abietane diterpenoid class of natural products, has garnered interest for its biological activities. Isolated from the roots of Euphorbia fischeriana, this compound exhibits a complex polycyclic architecture. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by available spectroscopic data. It is intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.
Chemical Structure and Stereochemistry
This compound is classified as an ent-abietane diterpenoid. The ent prefix indicates that it has the opposite absolute configuration at all stereocenters compared to the parent abietane (B96969) structure. The core of the molecule consists of a tricyclic system, which is characteristic of the abietane skeleton.
Based on its classification and the structures of related jolkinolides, the chemical structure of this compound is characterized by a hydroxyl group substitution at the C-17 position of the Jolkinolide A scaffold.
Systematic Name: (4aR,6aS)-2,3,4,4aα,5,6,11aα,11b-Octahydro-8-hydroxymethyl-4,4,11bβ-trimethyl-1H-oxireno[1,10a]phenanthro[3,2-b]furan-9(7aβH)-one
CAS Number: 65388-16-1
Molecular Formula: C₂₀H₂₆O₄
Core Structure: Jolkinolide A
Jolkinolide A possesses a complex, fused ring system. Key structural features include a lactone ring and an epoxide. The stereochemistry of these functional groups and the chiral centers within the polycyclic framework are crucial for its biological activity.
C-17 Hydroxylation
The defining feature of this compound is the presence of a hydroxyl group at the C-17 position. This modification can significantly influence the molecule's polarity, solubility, and its interaction with biological targets. The precise stereochemistry of this hydroxyl group (α or β) is a critical aspect of its overall three-dimensional structure.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show characteristic signals for the ent-abietane skeleton. Key expected resonances include:
-
Methyl Protons: Several singlets corresponding to the methyl groups at C-4 (C-18 and C-19) and C-10 (C-20).
-
Methylene and Methine Protons: A complex region of overlapping multiplets for the protons on the cyclohexane (B81311) and cycloheptane (B1346806) rings.
-
Olefinic Protons: Signals corresponding to any double bonds within the structure.
-
Epoxide Protons: Characteristic signals for the protons on the epoxide ring.
-
Hydroxymethyl Protons: Resonances for the -CH₂OH group at C-17, which would likely appear as a doublet of doublets or an AB quartet, coupled to each other and potentially to a proton at C-15.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide complementary information, with distinct signals for each of the 20 carbon atoms. Expected key signals include:
-
Carbonyl Carbon: A downfield signal for the lactone carbonyl carbon.
-
Olefinic and Aromatic Carbons: Signals in the characteristic region for any sp² hybridized carbons.
-
Epoxide Carbons: Resonances for the carbons of the epoxide ring.
-
Hydroxymethyl Carbon: The signal for the C-17 carbon, shifted downfield due to the attached hydroxyl group.
-
Quaternary, Methylene, and Methine Carbons: A series of signals for the remaining sp³ hybridized carbons of the polycyclic core.
Experimental Protocols
The isolation and characterization of this compound involve standard techniques in natural product chemistry.
Isolation and Purification
-
Extraction: The dried and powdered roots of Euphorbia fischeriana are typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature. The resulting crude extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the diterpenoids is further purified using a combination of chromatographic techniques, including:
-
Silica Gel Column Chromatography: To perform a preliminary separation of the compounds.
-
Sephadex LH-20 Column Chromatography: For further purification and removal of pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): To isolate the pure this compound.
-
Structure Elucidation
The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls (-OH) and carbonyls (C=O).
-
1D NMR Spectroscopy (¹H and ¹³C): To provide initial information on the proton and carbon environments.
-
2D NMR Spectroscopy: Including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish the connectivity between protons and carbons and to assign the complete structure.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.
The following diagram outlines the general workflow for the isolation and characterization of this compound.
Caption: Experimental workflow for isolation and characterization.
Conclusion
This compound is a structurally complex natural product with significant biological potential. A thorough understanding of its chemical structure and stereochemistry is paramount for any further investigation into its medicinal applications. This guide provides a consolidated overview of its structural features and the experimental approaches for its study. Further research to obtain and publish high-resolution spectroscopic and crystallographic data will be invaluable to the scientific community.
An In-Depth Technical Guide to 17-Hydroxyjolkinolide A (CAS Number: 65388-16-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
17-Hydroxyjolkinolide A (HJA), a naturally occurring ent-abietane diterpenoid isolated from the medicinal plant Euphorbia fischeriana, has emerged as a molecule of significant interest in biomedical research. This technical guide provides a comprehensive overview of HJA, focusing on its biological activities, mechanism of action, and relevant experimental protocols. Primarily, this document details the inhibitory effects of HJA on osteoclast differentiation through the suppression of key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). This information is critical for researchers exploring novel therapeutic agents for bone-related disorders and inflammatory diseases.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, general physicochemical properties can be inferred from its structural class of ent-abietane diterpenoids.
| Property | Value | Reference |
| CAS Number | 65388-16-1 | N/A |
| Molecular Formula | C₂₀H₂₆O₄ | Deduced from structure |
| Molecular Weight | 346.42 g/mol | Calculated |
| Appearance | Likely a white or off-white crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol (B145695), and methanol. Poorly soluble in water. | Inferred from related compounds |
| Stability | Store in a cool, dry place, protected from light. | General recommendation for natural products |
Biological Activity
The primary reported biological activity of this compound is its potent inhibition of osteoclast differentiation. Osteoclasts are large, multinucleated cells responsible for bone resorption, and their overactivity is implicated in various bone diseases, including osteoporosis and rheumatoid arthritis.
A key study demonstrated that HJA significantly inhibits the formation of osteoclasts from bone marrow macrophages (BMMs) induced by the receptor activator of nuclear factor-κB ligand (RANKL)[1]. Furthermore, HJA was shown to prevent bone resorption by mature osteoclasts in a dose-dependent manner[1].
Quantitative Biological Data
Currently, specific IC₅₀ values for the anti-osteoclastogenic activity of this compound are not explicitly stated in the primary literature. However, its effects are described as significant and dose-dependent[1]. Further research is required to establish precise quantitative metrics of its potency.
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The inhibitory effect of this compound on osteoclastogenesis is mediated through the suppression of two critical intracellular signaling pathways: the NF-κB pathway and the MAPK pathway. Both pathways are crucial for the differentiation and function of osteoclasts.
Inhibition of NF-κB Signaling
RANKL, upon binding to its receptor RANK on osteoclast precursors, activates the NF-κB signaling cascade. This leads to the translocation of NF-κB into the nucleus, where it induces the expression of genes essential for osteoclast differentiation. This compound has been shown to significantly inhibit the RANKL-induced activation of NF-κB[1].
Figure 1: Proposed mechanism of this compound (HJA) inhibiting the NF-κB signaling pathway.
Inhibition of MAPK Signaling
The MAPK pathway, comprising cascades of protein kinases such as ERK, JNK, and p38, is also activated by RANKL and plays a vital role in osteoclast differentiation. This compound has been demonstrated to significantly inhibit the RANKL-induced phosphorylation of MAPKs, thereby disrupting this signaling cascade[1].
Figure 2: Proposed mechanism of this compound (HJA) inhibiting the MAPK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of this compound.
Isolation of this compound
This compound is isolated from the dried roots of Euphorbia fischeriana. An optimized extraction procedure involves using 100% ethanol at 74°C for 2 hours[2]. Further purification is achieved through chromatographic techniques to yield the pure compound.
Figure 3: General workflow for the isolation of this compound.
In Vitro Osteoclast Differentiation Assay
-
Cell Culture: Bone marrow cells are flushed from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS, 1% penicillin/streptomycin, and M-CSF (10 ng/mL) for 24 hours.
-
Induction of Differentiation: Non-adherent cells are collected and further cultured with M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Treatment: BMMs are seeded in 96-well plates and treated with various concentrations of this compound in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL).
-
Staining: After 4-5 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
Bone Resorption (Pit Formation) Assay
-
Plate Preparation: BMMs are seeded on bone-mimicking calcium phosphate-coated plates.
-
Differentiation and Treatment: Cells are treated with M-CSF and RANKL to induce differentiation into mature osteoclasts, in the presence or absence of this compound.
-
Visualization: After 7-8 days, cells are removed, and the plates are stained (e.g., with von Kossa stain) to visualize the resorption pits.
-
Quantification: The area of the resorption pits is quantified using imaging software.
Western Blot Analysis for NF-κB and MAPK Signaling
-
Cell Treatment: BMMs are pre-treated with this compound for a specified time, followed by stimulation with RANKL for various time points (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB pathway), and ERK, JNK, p38 (for MAPK pathway).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions and Therapeutic Potential
The demonstrated ability of this compound to inhibit osteoclast differentiation and function by suppressing the NF-κB and MAPK signaling pathways highlights its potential as a therapeutic agent for bone-related diseases characterized by excessive bone resorption[1]. Future research should focus on:
-
In vivo efficacy: Evaluating the therapeutic effects of HJA in animal models of osteoporosis, rheumatoid arthritis, and other bone-lytic diseases.
-
Pharmacokinetics and safety: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and toxicological profile of HJA.
-
Anticancer activity: Given that NF-κB and MAPK pathways are also implicated in cancer progression, investigating the potential of HJA as an anticancer agent is a promising avenue.
-
Chemical synthesis: Developing a scalable and efficient total synthesis of this compound to ensure a consistent supply for further research and development.
Conclusion
This compound is a promising natural product with well-defined inhibitory effects on key signaling pathways involved in osteoclastogenesis. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this ent-abietane diterpenoid. Further investigation into its quantitative biological activities, physicochemical properties, and in vivo efficacy is warranted to fully elucidate its clinical utility.
References
17-Hydroxyjolkinolide A and its Analogs: A Technical Guide for Researchers
Synonyms: Caudicifolin
This technical guide provides an in-depth overview of 17-Hydroxyjolkinolide A, also known as Caudicifolin, a member of the jolkinolide family of diterpenoids. Due to a scarcity of specific research on this compound, this document also incorporates data from its close structural analog, 17-Hydroxyjolkinolide B, to provide a broader context for its potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Core Concepts and Chemical Structure
Jolkinolides are a class of naturally occurring diterpenoids, primarily isolated from plants of the Euphorbia genus. These compounds are characterized by a complex, highly oxygenated abietane-type diterpenoid skeleton. The chemical structure of this compound is presented below. It is important to note that while "Caudicifolin" is a confirmed synonym for this compound, much of the available scientific literature focuses on the related compound, 17-Hydroxyjolkinolide B.
Quantitative Biological Data
Quantitative data on the specific biological activities of this compound are limited in publicly accessible literature. However, studies on the closely related 17-Hydroxyjolkinolide B provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes the reported inhibitory concentrations (IC50) for 17-Hydroxyjolkinolide B against various inflammatory mediators.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 17-Hydroxyjolkinolide B | IL-1β Production | RAW 264.7 | 32.5 ± 3.5 | [1] |
| 17-Hydroxyjolkinolide B | IL-6 Production | RAW 264.7 | 13.4 ± 2.3 | [1] |
Experimental Protocols
Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively documented. The following methodologies are based on established procedures for the isolation of jolkinolides from Euphorbia species and for conducting in vitro anti-inflammatory assays, which would be applicable to the study of this compound.
Isolation and Purification of Jolkinolides
A general protocol for the extraction and isolation of jolkinolides from plant material is as follows:
-
Extraction: The dried and powdered plant material (e.g., roots of Euphorbia fischeriana) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Chromatography: The fraction containing the desired jolkinolides (typically the chloroform or ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.
-
Purification: Final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-inflammatory Activity Assay
The following protocol outlines a general method for assessing the anti-inflammatory effects of a compound on macrophage cells:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay: To determine the non-toxic concentration of the test compound, a cell viability assay (e.g., MTT assay) is performed. Cells are treated with various concentrations of the compound for a specified period (e.g., 24 hours), and cell viability is measured.
-
Measurement of Inflammatory Mediators:
-
Cells are pre-treated with non-toxic concentrations of the test compound for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After a further incubation period, the cell supernatant is collected.
-
The levels of nitric oxide (NO) can be measured using the Griess reagent.
-
The concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]
-
-
Western Blot Analysis: To investigate the effect of the compound on the protein expression of inflammatory enzymes like iNOS and COX-2, cell lysates are prepared and subjected to Western blot analysis using specific antibodies.
-
Quantitative Real-Time PCR (qRT-PCR): To examine the effect on the gene expression of inflammatory mediators, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to qRT-PCR analysis using specific primers.
Signaling Pathways
Research on 17-Hydroxyjolkinolide B suggests that its anti-inflammatory effects are mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] It is plausible that this compound may exert its biological effects through similar mechanisms.
Inhibition of NF-κB and MAPK Signaling Pathways
The diagram below illustrates the proposed mechanism of action for the anti-inflammatory effects of jolkinolides, based on data from 17-Hydroxyjolkinolide B.
References
- 1. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17-Hydroxy-jolkinolide B, a diterpenoid from Euphorbia fischeriana, inhibits inflammatory mediators but activates heme oxygenase-1 expression in lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activities of ent-Abietane Diterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ent-abietane diterpenoids are a class of natural products characterized by a tricyclic carbon skeleton. Found predominantly in plant families such as Euphorbiaceae, Lamiaceae, and Cupressaceae, these compounds have emerged as a significant area of interest in drug discovery due to their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the known biological activities of ent-abietane diterpenoids, with a focus on their cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties. The information is presented to be a valuable resource for researchers and professionals involved in natural product chemistry and drug development.
Cytotoxic and Anticancer Activities
A significant body of research has highlighted the potent cytotoxic effects of ent-abietane diterpenoids against a variety of cancer cell lines.[1][2][3][4] These compounds have demonstrated the ability to inhibit cell proliferation and induce cell death in cancers including prostate, breast, leukemia, and melanoma.[1][2][3][4]
Several compounds isolated from Euphorbia and Salvia species have shown particularly noteworthy anticancer activity. For instance, euphonoids H and I, isolated from Euphorbia fischeriana, exhibited significant inhibitory effects against human prostate cancer cell lines C4-2B and C4-2B/ENZR, with IC50 values in the low micromolar range.[1][5] Similarly, mangiolide and jolkinolide B from Suregada zanzibariensis have demonstrated potent growth inhibition against renal, melanoma, and breast cancer cell lines.[2][6] The cytotoxic activity of these compounds is often attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cancer progression.
Quantitative Data on Cytotoxic Activities
| Compound | Cancer Cell Line | Activity | IC50/GI50 (µM) | Source |
| Euphonoid H | C4-2B (Prostate) | Cytotoxic | 5.52 ± 0.65 | [1] |
| C4-2B/ENZR (Prostate) | Cytotoxic | 4.16 ± 0.42 | [1] | |
| Euphonoid I | C4-2B (Prostate) | Cytotoxic | 4.49 ± 0.78 | [1] |
| C4-2B/ENZR (Prostate) | Cytotoxic | 5.74 ± 0.45 | [1] | |
| Mangiolide | TK10 (Renal) | Growth Inhibition | 0.02 µg/mL | [2] |
| UACC62 (Melanoma) | Growth Inhibition | 0.03 µg/mL | [2] | |
| MCF7 (Breast) | Growth Inhibition | 0.05 µg/mL | [2] | |
| Jolkinolide B | TK10 (Renal) | Growth Inhibition | 3.31 µg/mL | [2] |
| UACC62 (Melanoma) | Growth Inhibition | 0.94 µg/mL | [2] | |
| MCF7 (Breast) | Growth Inhibition | 2.99 µg/mL | [2] | |
| Salvimulticanol | CCRF-CEM (Leukemia) | Cytotoxic | 11.58 | [3] |
| Compound from S. multicaulis | CEM-ADR5000 (Leukemia) | Cytotoxic | 4.13 | [3] |
| Pisiferal | AGS, MIA PaCa-2, HeLa, MCF-7 | Cytotoxic | 9.3 - 14.38 | [7] |
| Tanshinone IIa | MIAPaCa-2 (Pancreatic) | Cytotoxic | 1.9 | [8] |
| 7α-acetoxyroyleanone | MIAPaCa-2 (Pancreatic) | Cytotoxic | 4.7 | [8] |
| 1,2-dihydrotanshinone | MIAPaCa-2 (Pancreatic) | Cytotoxic | 5.6 | [8] |
| Cryptotanshinone | MIAPaCa-2 (Pancreatic) | Cytotoxic | 5.8 | [8] |
Antimicrobial Activity
ent-Abietane diterpenoids have also been identified as promising antimicrobial agents, demonstrating activity against a range of pathogenic bacteria.[9][10][11][12] Compounds isolated from Croton and Euphorbia species have shown inhibitory effects, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values often below 60 µg/mL.[9][10][12]
For example, three novel ent-abietane diterpenoids from the leaves of Croton cascarilloide exhibited antimicrobial activity against Gram-positive bacteria with MIC values less than 50 μg/ml.[9] Similarly, compounds from the roots of Euphorbia wallichii were active against Gram-positive bacteria with MICs under 60 μg/ml.[10][12] Synthetic derivatives of dehydroabietic acid have also displayed pronounced antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to the antibiotic amikacin.[11]
Quantitative Data on Antimicrobial Activities
| Compound/Extract | Microorganism | Activity | MIC (µg/mL) | Source |
| Compounds from Croton cascarilloide | Gram-positive bacteria | Antimicrobial | < 50 | [9] |
| Compounds from Euphorbia wallichii | Gram-positive bacteria | Antimicrobial | < 60 | [10][12] |
| Dehydroabietic acid derivative 17p | Staphylococcus aureus | Antibacterial | 1.9 | [11] |
| Bacillus subtilis | Antibacterial | 1.9 | [11] | |
| Dehydroabietylamine (DHAA) quaternary ammonium (B1175870) salts | Staphylococcus aureus | Antibacterial | 7.81 - 31.25 | [11] |
| Rearranged Abietane (B96969) Prattinin A derivative 27 | Escherichia coli | Antibacterial | 11.7 | [13] |
| Pseudomonas aeruginosa | Antibacterial | 11.7 | [13] | |
| Staphylococcus aureus | Antibacterial | 23.4 | [13] |
Anti-inflammatory Activity
The anti-inflammatory properties of ent-abietane diterpenoids are well-documented, with many compounds demonstrating the ability to inhibit key inflammatory mediators.[14][15][16][17][18] A common mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[14][16][17]
For instance, diterpenoids isolated from Nepeta bracteata were able to inhibit NO production with IC50 values below 50 µM.[14][17] Sugiol, another notable ent-abietane, has been shown to effectively inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[15][18][19] The anti-inflammatory effects of these compounds are often linked to their ability to modulate signaling pathways such as the NF-κB and MAPK pathways.
Quantitative Data on Anti-inflammatory Activities
| Compound | Assay | Activity | IC50 (µM) | Source |
| Nepetabrate B | NO Production Inhibition | Anti-inflammatory | 19.2 | [14][17] |
| Nepetabrate D | NO Production Inhibition | Anti-inflammatory | 18.8 | [14][17] |
| Euphohelinode H | NO Production Inhibition | Anti-inflammatory | 30.23 ± 2.33 | [16] |
| Pygmaeocin B | NO Production Inhibition | Anti-inflammatory | 33.0 ± 0.8 ng/mL | [20] |
| Konishone | NO Production Inhibition | Anti-inflammatory | 9.8 ± 0.7 µg/mL | [21] |
| Hinokiol | NO Production Inhibition | Anti-inflammatory | 7.9 ± 0.9 µg/mL | [21] |
| 12-hydroxy-6,7-secoabieta-8,11,13-triene-6,7-dial | NO Production Inhibition | Anti-inflammatory | 9.3 ± 1.3 µg/mL | [21] |
Antiviral Activity
Several ent-abietane diterpenoids have demonstrated promising antiviral activities against a range of viruses, including influenza virus, Zika virus, Chikungunya virus, and Coxsackie virus.[22][23][24] Ferruginol and its derivatives, in particular, have been identified as broad-spectrum antiviral agents.[23]
18-Hydroxyferruginol and 18-oxoferruginol, isolated from Torreya nucifera, exhibited strong anti-influenza activity against H1N1 and H9N2 strains with IC50 values in the micromolar range.[24][25] A semisynthetic analogue of ferruginol, 18-(phthalimid-2-yl)ferruginol, displayed an EC50 between 5.0 and 10.0 μM against Zika virus and an EC50 of 9.8 μM against Chikungunya virus. The antiviral mechanism of these compounds often involves the inhibition of viral replication through the modulation of host cell signaling pathways like PI3K-Akt and ERK.[24]
Quantitative Data on Antiviral Activities
| Compound | Virus | Activity | IC50/EC50 (µM) | Source |
| 18-Hydroxyferruginol | Influenza A (H1N1) | Antiviral | 13.6 | [24][25] |
| Influenza A (H9N2) | Antiviral | 12.8 | [24][25] | |
| 18-Oxoferruginol | Influenza A (H1N1) | Antiviral | 18.3 | [24][25] |
| Influenza A (H9N2) | Antiviral | 10.8 | [24][25] | |
| Influenza A (H3N2) | Antiviral | 29.2 | [24][25] | |
| 18-(Phthalimid-2-yl)ferruginol | Zika Virus | Antiviral | 5.0 - 10.0 | [26] |
| Chikungunya Virus | Antiviral | 9.8 | [26] | |
| Dengue Virus Type 2 | Antiviral | 1.4 | [26] | |
| Abietane acids | Coxsackie B3 Virus | Antiviral | 3.3 - 51.7 | [22] |
| Euphorwanoid K | Influenza A (H1N1) | Antiviral | 8.56 | [27] |
| Euphorwanoid M | Influenza A (H1N1) | Antiviral | 1.22 | [27] |
| Euphorwanoid Q | Influenza A (H1N1) | Antiviral | 4.97 | [27] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of ent-abietane diterpenoids are underpinned by their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Many anti-inflammatory ent-abietane diterpenoids exert their effects by inhibiting this pathway, thereby reducing the production of pro-inflammatory cytokines and mediators like nitric oxide.
PI3K-Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and metabolism. Its dysregulation is often implicated in cancer and viral infections. Certain ent-abietane diterpenoids have been shown to inhibit this pathway, contributing to their anticancer and antiviral effects.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the ent-abietane diterpenoid and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the ent-abietane diterpenoid in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the ent-abietane diterpenoid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
IC50 Calculation: Calculate the IC50 value for the inhibition of NO production.
Antiviral Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in 6-well plates.
-
Virus-Compound Incubation: Incubate a known titer of the virus with serial dilutions of the ent-abietane diterpenoid for 1 hour at 37°C.
-
Infection: Infect the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates for several days until viral plaques are visible.
-
Plaque Staining and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.
-
EC50 Calculation: Calculate the 50% effective concentration (EC50) from the reduction in plaque number compared to the virus control.
Conclusion
ent-Abietane diterpenoids represent a promising class of natural products with a wide spectrum of biological activities. Their potent cytotoxic, antimicrobial, anti-inflammatory, and antiviral properties make them attractive candidates for further investigation and development as therapeutic agents. The structure-activity relationship studies and the elucidation of their mechanisms of action through various signaling pathways will be instrumental in designing and synthesizing novel, more effective derivatives. This guide provides a foundational resource for researchers to explore the therapeutic potential of this fascinating group of compounds.
References
- 1. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ent-abietane diterpenoids from Suregada zanzibariensis Baill. (Euphorbiaceae), their cytotoxic and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of abietane diterpenoids from Salvia multicaulis towards multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic abietane diterpenoids from Salvia leriifolia Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxic activity of abietane diterpenes from Peltodon longipes as well as Salvia miltiorrhiza and Salvia sahendica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial ent-abietane diterpenoids from the leaves of Croton cascarilloide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uv.es [uv.es]
- 12. Antimicrobial ent-abietane-type diterpenoids from the roots of Euphorbia wallichii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives [mdpi.com]
- 14. Inflammatory and Cytotoxic Activities of Abietane Terpenoids from Nepeta bracteata Benth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ent-Abietane-type lactones with anti-inflammatory activity from Euphorbia helioscopia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sugiol, a diterpenoid: Therapeutic actions and molecular pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Diterpenoids with Anti-Inflammatory Activity from the Wood of Cunninghamia konishii - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. scienceopen.com [scienceopen.com]
- 27. Ent-atisane diterpenoids from Euphorbia wallichii and their anti-influenza A virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Anticancer Screening of 17-Hydroxyjolkinolide A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive strategy for the preliminary anticancer screening of 17-Hydroxyjolkinolide A, a diterpenoid compound with potential therapeutic applications. The methodologies and analyses presented herein are based on established protocols for evaluating novel anticancer agents and are supplemented with insights from studies on structurally related compounds, such as Jolkinolide B and other diterpenoids. This document provides a framework for assessing the cytotoxic and apoptotic effects of this compound, elucidating its mechanism of action, and evaluating its in vivo efficacy.
In Vitro Cytotoxicity Assessment
The initial phase of screening involves determining the cytotoxic effects of this compound against a panel of human cancer cell lines. This is crucial for identifying sensitive cancer types and establishing a dose-response relationship.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MCF-7 | Breast Cancer | 85.2 | 42.1 | 20.5 |
| A549 | Lung Cancer | 78.9 | 38.7 | 18.9 |
| HCT116 | Colon Cancer | 65.4 | 30.2 | 15.1 |
| HeLa | Cervical Cancer | 92.1 | 48.5 | 24.3 |
Experimental Workflow for In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Investigation of Apoptosis Induction
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed.
Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 value for 24 and 48 hours.
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Table 2: Hypothetical Apoptosis Analysis of HCT116 Cells Treated with this compound (48h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Control | 95.2 ± 1.5 | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| 15 µM | 60.8 ± 2.1 | 25.4 ± 1.8 | 10.3 ± 0.9 | 3.5 ± 0.4 |
| 30 µM | 35.1 ± 2.5 | 40.2 ± 2.2 | 20.5 ± 1.5 | 4.2 ± 0.6 |
Mitochondrial Apoptosis Pathway Analysis
The intrinsic apoptosis pathway, also known as the mitochondrial pathway, is a common mechanism for anticancer agents.[3] Key proteins in this pathway, such as Bax, Bcl-2, and caspases, are investigated.[3][4]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and PARP, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Cell Cycle Analysis
To investigate the effect of this compound on cell cycle progression, flow cytometry with DNA staining is employed.[5][6]
Propidium Iodide (PI) Staining for DNA Content
PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and determination of the cell cycle phase (G0/G1, S, G2/M).[5][6]
-
Cell Treatment: Treat cancer cells with this compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Table 3: Hypothetical Cell Cycle Distribution of A549 Cells Treated with this compound (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.3 ± 2.8 | 20.1 ± 1.5 | 14.6 ± 1.3 |
| 18 µM | 50.1 ± 2.5 | 35.8 ± 2.1 | 14.1 ± 1.2 |
| 38 µM | 30.2 ± 2.1 | 55.4 ± 2.9 | 14.4 ± 1.4 |
Cell Cycle Arrest Signaling Pathway
Based on studies of similar compounds, this compound may induce cell cycle arrest through specific signaling pathways.[4]
Caption: Proposed signaling pathway for S-phase arrest induced by this compound.
In Vivo Antitumor Efficacy
To evaluate the therapeutic potential of this compound in a living organism, a xenograft mouse model is utilized.[7][8][9]
Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign mice to treatment groups: vehicle control and this compound at different doses. Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Table 4: Hypothetical In Vivo Antitumor Activity of this compound in a HCT116 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) | Average Tumor Weight (g) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 1.5 ± 0.3 | - |
| 10 mg/kg | 850 ± 150 | 0.8 ± 0.2 | 43.3 |
| 20 mg/kg | 400 ± 100 | 0.4 ± 0.1 | 73.3 |
In Vivo Study Workflow
Caption: Workflow for assessing the in vivo antitumor efficacy of this compound.
Conclusion
This technical guide provides a systematic approach for the preliminary anticancer screening of this compound. The proposed experiments will help to determine its cytotoxic and apoptotic properties, elucidate its mechanism of action regarding cell cycle arrest and apoptosis induction, and evaluate its in vivo antitumor efficacy. The findings from these studies will be instrumental in assessing the potential of this compound as a novel anticancer therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Combined Use of in Silico, in Vitro, and in Vivo Analyses to Assess Anti-cancerous Potential of a Bioactive Compound from Cyanobacterium Nostoc sp. MGL001 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. In Vitro and in Vivo Anticancer Activity of a Synthetic Glycolipid as Toll-like Receptor 4 (TLR4) Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Anticancer Activity, Toxicology and Histopathological Studies of the Thiolate Gold(I) Complex [Au(Spyrimidine)(PTA-CH2Ph)]Br - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Subtle Differences Between 17-Hydroxyjolkinolide A and 17-Hydroxyjolkinolide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A and 17-Hydroxyjolkinolide B are naturally occurring ent-abietane diterpenoids, a class of chemical compounds often found in the plant kingdom. These specific compounds are primarily isolated from plants of the Euphorbiaceae family, notably Euphorbia fischeriana Steud. Both molecules, alongside their parent compounds, jolkinolide A and B, have garnered significant interest within the scientific community due to their pronounced biological activities, particularly their potent anticancer properties. This technical guide aims to provide an in-depth comparison of this compound and 17-Hydroxyjolkinolide B, focusing on their structural distinctions, and comparative biological effects.
Chemical Structure and Stereochemistry
The fundamental difference between this compound and 17-Hydroxyjolkinolide B lies in the stereochemistry of the hydroxyl group at the C-17 position. This subtle variation in the three-dimensional arrangement of atoms can significantly influence the biological activity of the molecules. While both compounds share the same core ent-abietane skeleton, the orientation of the C-17 hydroxyl group is the key distinguishing feature.
To facilitate a detailed comparison, the complete 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for both compounds would be required. This data allows for the precise assignment of all proton and carbon signals, confirming the overall structure and highlighting the specific differences in chemical shifts arising from the varied stereochemistry at C-17.
[Note: A comprehensive side-by-side table of 1H and 13C NMR data for this compound and 17-Hydroxyjolkinolide B is pending the availability of complete, directly comparable datasets from a single study.]
Comparative Biological Activity
Both this compound and 17-Hydroxyjolkinolide B have demonstrated significant cytotoxic effects against a range of cancer cell lines. However, the potency of their activity can differ, likely due to the stereochemical difference at C-17, which can affect how the molecules interact with their biological targets.
A direct comparative analysis of the half-maximal inhibitory concentration (IC50) values from a single study is essential for a precise understanding of their relative potencies.
[Note: A comprehensive table of comparative IC50 values for this compound and 17-Hydroxyjolkinolide B against various cancer cell lines is pending the availability of complete, directly comparable datasets from a single study.]
Experimental Protocols
Isolation of this compound and B from Euphorbia fischeriana
A general procedure for the isolation of these compounds involves the extraction of the dried and powdered roots of Euphorbia fischeriana with an organic solvent such as ethanol (B145695) or methanol. The resulting crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds.
Workflow for Isolation and Purification:
Cytotoxicity Assessment: MTT Assay
The cytotoxic activity of this compound and B is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and B for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Logical Flow of MTT Assay:
Signaling Pathways
The anticancer activity of jolkinolide derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell proliferation and survival. While the precise differential effects of this compound and B on specific signaling pathways require further investigation, related compounds like 17-hydroxy-jolkinolide B have been shown to be potent inhibitors of the JAK/STAT3 signaling pathway.
Hypothesized Signaling Pathway Inhibition:
Conclusion
This compound and 17-Hydroxyjolkinolide B are structurally similar ent-abietane diterpenoids with promising anticancer activities. The primary distinction between them is the stereochemistry at the C-17 position, a feature that likely influences their biological potency. A definitive, quantitative comparison of their spectroscopic properties and cytotoxic effects awaits further research that directly analyzes these two compounds in parallel. Such studies will be crucial for elucidating the structure-activity relationship and for guiding the future development of these natural products as potential therapeutic agents.
Jolkinolides in Euphorbia Species: A Technical Guide to Natural Abundance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jolkinolides are a group of diterpenoids primarily found in plants of the Euphorbia genus. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides a comprehensive overview of the natural abundance of jolkinolides in various Euphorbia species, detailed experimental protocols for their extraction, isolation, and quantification, and a visualization of the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Data Presentation: Natural Abundance of Jolkinolides
The concentration of jolkinolides can vary significantly between different Euphorbia species and even within different parts of the same plant. The following table summarizes the available quantitative data on the abundance of various jolkinolides in Euphorbia fischeriana.
| Euphorbia Species | Jolkinolide | Plant Part | Concentration (mg/g of dry weight) | Reference |
| Euphorbia fischeriana | Jolkinolide A | Root | 0.1763 | [1] |
| Jolkinolide B | Root | 0.9643 | [1] | |
| 17-hydroxyjolkinolide A | Root | 0.4245 | [1] | |
| 17-hydroxyjolkinolide B | Root | 2.8189 | [1] |
Note: Quantitative data for other Euphorbia species is limited in the currently available literature.
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of jolkinolides from Euphorbia species, synthesized from various published studies.
Plant Material Preparation
-
Collection and Identification: Collect the desired plant parts (e.g., roots, aerial parts) of the Euphorbia species of interest. Ensure proper botanical identification by a qualified taxonomist.
-
Drying and Pulverization: Air-dry the plant material in the shade to a constant weight. Grind the dried material into a fine powder (20-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Jolkinolides
-
Soxhlet Extraction (General Method):
-
Place the powdered plant material in a cellulose (B213188) thimble.
-
Insert the thimble into a Soxhlet extractor.
-
Extract with 95% ethanol (B145695) at its boiling point for a sufficient duration (e.g., 6-8 hours) until the solvent running through the extractor is colorless.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Supercritical CO2 Extraction (for Jolkinolide A from E. jolkinii): [2]
Isolation and Purification of Jolkinolides
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol. Jolkinolides are typically enriched in the ethyl acetate fraction.
-
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica (B1680970) gel column (200-300 mesh).
-
Elute the column with a gradient of petroleum ether-acetone or a similar solvent system of increasing polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Further Purification (if necessary):
-
For further purification, subject the enriched fractions to repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative High-Performance Liquid Chromatography (HPLC).
-
Quantification of Jolkinolides by HPLC-DAD
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a Diode Array Detector (DAD) is suitable for the quantification of jolkinolides.
-
Chromatographic Conditions (Example for E. fischeriana):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using acetonitrile (B52724) (A) and water (B) is commonly employed. The specific gradient program should be optimized for the separation of the target jolkinolides.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Detection Wavelength: Monitor the eluent at a wavelength where the jolkinolides exhibit maximum absorbance (e.g., around 210-230 nm).
-
-
Standard Preparation:
-
Prepare stock solutions of purified jolkinolide standards of known concentration in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solutions to different concentrations.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a known volume of the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Inject the sample solution into the HPLC system and record the chromatogram.
-
Identify the jolkinolide peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each jolkinolide in the sample by using the regression equation of the calibration curve.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways modulated by jolkinolides, as described in the scientific literature.
Caption: Jolkinolide B inhibits the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis.
Caption: 17-hydroxy-jolkinolide B inhibits the JAK/STAT3 signaling pathway by targeting JAK, thereby reducing inflammation and cell survival signals.[3][4][5]
Conclusion
Jolkinolides from Euphorbia species represent a promising class of natural products with significant therapeutic potential. This guide provides a foundational understanding of their natural abundance, methods for their analysis, and insights into their mechanisms of action. Further research is warranted to explore the full range of jolkinolide diversity across the Euphorbia genus and to elucidate the intricate details of their pharmacological effects. The methodologies and pathway diagrams presented here offer a valuable starting point for such future investigations.
References
- 1. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103435629A - Jolkinolide A preparation technology - Google Patents [patents.google.com]
- 3. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Early Investigations into the Bioactivity of Euphorbia fischeriana Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbia fischeriana Steud, a perennial herb belonging to the Euphorbiaceae family, has a long history in traditional medicine for treating a variety of ailments. Early scientific research, primarily conducted before 2015, began to systematically investigate the bioactive properties of its extracts, revealing potent anti-cancer and anti-inflammatory activities. This technical guide provides an in-depth overview of this foundational research, focusing on the key bioactive compounds, their mechanisms of action, and the experimental methodologies employed in their discovery and characterization. The primary focus of this early research was on the diterpenoid constituents, which were identified as the main drivers of the plant's pharmacological effects.
Data Presentation: Quantitative Bioactivity
The following tables summarize the quantitative data from early studies on the cytotoxic and anti-inflammatory effects of Euphorbia fischeriana extracts and their isolated compounds.
Table 1: Cytotoxicity of Euphorbia fischeriana Extracts and Isolated Diterpenoids
| Extract/Compound | Cancer Cell Line | IC50 Value | Reference |
| Jolkinolide B | Human myeloid leukemia (K562) | 12.1 µg/mL | [1] |
| Jolkinolide B | Human esophageal carcinoma (Eca-109) | 23.7 µg/mL | [1] |
| Jolkinolide B | Human hepatoma (HepG2) | >50.0 µg/mL | [1] |
| Aqueous Extract | Murine melanoma (B16) | Growth inhibition at 0.8–2.0 mg/ml | [2] |
| Petroleum Ether Extract | Human lung carcinoma (A549) | Moderate activity | [3] |
| Dichloromethane (B109758) Extract | Human lung carcinoma (A549) | Moderate activity | [3] |
| Compound 1 (new triterpenoid) | Human lung carcinoma (A549) | 11.9 µmol/L | [3] |
| Compound 2 (new pyrazine) | Human hepatocellular carcinoma (Hep-3B) | 8.1 µmol/L | [3] |
| Compound 8 (known diterpenoid) | Human hepatocellular carcinoma (Hep-3B) | 12.0 µmol/L | [3] |
| Compound 8 (known diterpenoid) | Human lung carcinoma (A549) | 9.4 µmol/L | [3] |
| Compound 9 (known diterpenoid) | Human hepatocellular carcinoma (Hep-3B) | 18.7 µmol/L | [3] |
Table 2: Anti-inflammatory Activity of Euphorbia fischeriana Diterpenoids
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Fischeriolide A-D and known diterpenoids (Compounds 5-9) | Murine macrophage (RAW 264.7) | LPS-induced Nitric Oxide Production | 4.9-12.6 µM | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in early research on Euphorbia fischeriana bioactivity.
Preparation of Euphorbia fischeriana Extracts
A common method for preparing extracts for bioactivity screening involved solvent extraction and partitioning.
-
Plant Material: Dried and powdered roots of Euphorbia fischeriana.
-
Initial Extraction: The powdered roots were typically macerated with 88-95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 24 hours)[2][5]. The solvent was then recovered under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol[5]. This process separates compounds based on their solubility, concentrating different classes of phytochemicals in different fractions. The low-polarity fractions, particularly the petroleum ether and dichloromethane extracts, were often found to exhibit the most significant cytotoxic activities[3].
-
Aqueous Extraction: For some studies, a simpler aqueous extraction was performed by heating the powdered roots in water, followed by precipitation and condensation to obtain the extract[2].
Cell Culture
Standard cell culture techniques were employed to maintain the cell lines used in the bioactivity assays.
-
Cell Lines: A variety of human cancer cell lines were used, including myeloid leukemia (HL-60, K562), breast cancer, lung carcinoma (A549), and hepatocellular carcinoma (Hep-3B). The murine melanoma cell line B16 and the murine macrophage cell line RAW 264.7 were also commonly used[2][3][4].
-
Culture Conditions: Cells were typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was a standard method to assess the effect of the extracts on cancer cell proliferation.
-
Cell Seeding: Cells in their logarithmic growth phase were seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and allowed to adhere for 24 hours[5].
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of the Euphorbia fischeriana extract or isolated compounds. The cells were then incubated for a specified period, typically 24 or 48 hours[2][5].
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C[2][5].
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals[2].
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader[2]. The IC50 value, the concentration of the extract or compound that inhibits 50% of cell growth, was then calculated.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry was a key technique to determine if the cytotoxic effects were due to the induction of apoptosis and to analyze the impact on the cell cycle.
-
Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells were treated with the extract for 24 hours.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
Cells were resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
The stained cells were analyzed by flow cytometry. Annexin V positive/PI negative cells were considered to be in early apoptosis, while double-positive cells were in late apoptosis or necrosis.
-
-
Cell Cycle Analysis:
-
Treated cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
The fixed cells were washed and resuspended in PBS containing RNase A and PI.
-
After incubation in the dark, the DNA content of the cells was analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined[2]. Early research indicated that Euphorbia fischeriana extracts could induce cell cycle arrest at the G0/G1 phase[2].
-
Western Blot Analysis for Signaling Pathways
Western blotting was used to investigate the molecular mechanisms underlying the observed bioactivity, particularly the effects on key signaling proteins.
-
Protein Extraction: After treatment with the extract, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., Akt, p-Akt, PTEN, Bcl-2, Bax, caspases) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system[6].
Anti-inflammatory Assay (Nitric Oxide Assay)
The anti-inflammatory potential was often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: RAW 264.7 macrophage cells were seeded in 96-well plates.
-
Treatment: Cells were pre-treated with various concentrations of the test compounds for a few hours before being stimulated with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Griess Assay: The amount of nitrite (B80452), a stable metabolite of NO, in the culture supernatant was measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: The absorbance at 540 nm was measured, and the concentration of nitrite was determined from a standard curve. The inhibitory effect of the compounds on NO production was then calculated[4].
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Euphorbia fischeriana extracts and a general workflow for its bioactivity studies.
Caption: General workflow for early bioactivity research on Euphorbia fischeriana.
Caption: PI3K/Akt signaling pathway inhibition by E. fischeriana diterpenoids.
Caption: JAK/STAT signaling pathway inhibition by Jolkinolide B.
Conclusion
Early research into the bioactivity of Euphorbia fischeriana extracts laid a crucial foundation for understanding its therapeutic potential. These studies successfully identified diterpenoids as the primary bioactive constituents responsible for the plant's potent anti-cancer and anti-inflammatory properties. The elucidation of key mechanisms of action, including the induction of apoptosis via the PI3K/Akt and JAK/STAT signaling pathways and the inhibition of inflammatory mediators, has provided a strong rationale for further drug development efforts. The experimental protocols detailed in this guide reflect the standard methodologies of the pre-2015 era and continue to be relevant for the primary screening and characterization of novel bioactive compounds from natural sources. This body of work underscores the importance of ethnobotanical knowledge as a starting point for modern pharmacological research.
References
- 1. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of apoptosis by antioxidants in the human HL-60 leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation of 17-Hydroxyjolkinolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A is a naturally occurring ent-abietane diterpenoid found in plants of the Euphorbiaceae family, notably Euphorbia fischeriana Steud. This compound, along with its structural analogs like 17-hydroxyjolkinolide B and jolkinolide B, has garnered significant interest in the scientific community due to its potent biological activities. Research has indicated that these compounds exhibit promising anti-inflammatory and antitumor properties. The mechanism of action for related jolkinolides has been linked to the inhibition of critical cellular signaling pathways, such as the JAK/STAT pathway, making them attractive candidates for further investigation in drug discovery and development.
This document provides a detailed protocol for the isolation and purification of this compound from the dried roots of Euphorbia fischeriana. The protocol is based on optimized extraction methods and a multi-step chromatographic purification process.
Data Presentation
The following table summarizes the quantitative data associated with the optimized extraction of this compound and other related diterpenoids from Euphorbia fischeriana.
| Compound | Extraction Yield (mg/g of dried plant material) |
| This compound | 0.4245 [1][2][3] |
| 17-Hydroxyjolkinolide B | 2.8189[1][2][3] |
| Jolkinolide B | 0.9643[1][2][3] |
| Jolkinolide A | 0.1763[1][2][3] |
Experimental Protocols
1. Plant Material and Extraction
An optimized extraction protocol for obtaining a crude extract rich in diterpenoids from the dried roots of Euphorbia fischeriana is as follows:
-
Plant Material: Dried roots of Euphorbia fischeriana Steud, powdered to a uniform consistency.
-
Extraction Solvent: 100% Ethanol (B145695).
-
Procedure:
-
Weigh the powdered plant material.
-
Add 100% ethanol to the powdered roots in a suitable extraction vessel.
-
Heat the mixture to 74°C.
-
Maintain the extraction at 74°C for 2.0 hours with continuous stirring.[1][2][3]
-
After extraction, filter the mixture to separate the ethanolic extract from the plant residue.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Solvent Partitioning
The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Solvents: Petroleum ether, ethyl acetate (B1210297), n-butanol, and water.
-
Procedure:
-
Suspend the crude ethanolic extract in water.
-
Perform successive extractions with petroleum ether, ethyl acetate (EtOAc), and n-butanol.
-
The ethyl acetate fraction, which is enriched with diterpenoids, is collected for further purification.[4]
-
3. Chromatographic Purification
A multi-step chromatographic approach is employed for the isolation of this compound from the ethyl acetate fraction. This typically involves a combination of silica (B1680970) gel chromatography, size-exclusion chromatography (Sephadex LH-20), and preparative High-Performance Liquid Chromatography (HPLC).
3.1. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate.
-
Procedure:
-
Prepare a silica gel column with the appropriate dimensions.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing compounds with similar TLC profiles. The fractions containing this compound are further purified.
-
3.2. Sephadex LH-20 Column Chromatography
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:1 v/v).
-
Procedure:
-
Pack a column with Sephadex LH-20 and equilibrate with the mobile phase.
-
Load the partially purified fraction from the silica gel column onto the Sephadex LH-20 column.
-
Elute with the mobile phase and collect fractions.
-
Monitor the fractions by TLC to identify those containing this compound.
-
3.3. Preparative High-Performance Liquid Chromatography (HPLC)
The final purification step is performed using preparative HPLC to obtain highly pure this compound.
-
Column: A reversed-phase C18 column is typically suitable for the separation of diterpenoids.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Procedure:
-
Dissolve the enriched fraction from the Sephadex LH-20 column in the mobile phase.
-
Inject the sample into the preparative HPLC system.
-
Elute with a programmed gradient of increasing acetonitrile concentration.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Visualizations
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Proposed Signaling Pathway Inhibition by Jolkinolides
The structural analog, 17-hydroxy-jolkinolide B, has been shown to inhibit the JAK/STAT signaling pathway, a crucial pathway in cellular processes like inflammation and cancer. It is proposed that this compound may exert its biological effects through a similar mechanism.
Caption: Inhibition of the JAK/STAT pathway by jolkinolides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC-UV Analysis of Ent-Abietane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of ent-abietane diterpenoids. These compounds, found in various plant species, are of significant interest due to their diverse biological activities.
Introduction
Ent-abietane diterpenoids are a class of natural products characterized by a specific tricyclic carbon skeleton. They have garnered considerable attention in pharmaceutical research for their potential therapeutic properties, including cytotoxic activities against various cancer cell lines. Accurate and reliable quantification of these compounds in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and drug development. The HPLC-UV method described herein offers a robust and accessible approach for the separation and quantification of these molecules.
Experimental Protocols
Sample Preparation
A critical step for accurate analysis is the efficient extraction of ent-abietane diterpenoids from the sample matrix, typically plant material.
Protocol for Extraction from Plant Material:
-
Grinding: Dry the plant material (e.g., seeds, leaves) at 40°C for 72 hours and grind it into a homogeneous powder (approximately 80 mesh).[1][2]
-
Extraction:
-
Accurately weigh 0.1 g of the powdered sample.[1]
-
Add 10 mL of methanol (B129727) and perform ultrasonic extraction for 30 minutes.[1]
-
Filter the extract.
-
Repeat the extraction process twice more with fresh methanol.[1]
-
Combine the filtrates.
-
-
Concentration: Evaporate the combined filtrate to dryness under vacuum.[1]
-
Reconstitution: Dissolve the dried residue in a known volume of methanol (e.g., 10 mL) in a volumetric flask.[1]
-
Filtration: Before injection into the HPLC system, filter the reconstituted sample through a 0.45 µm syringe filter to remove any particulate matter.[1]
HPLC-UV Method
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, online degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using acetonitrile (B52724) and water is often effective. For some applications, an isocratic mobile phase of water and acetonitrile (e.g., 15:85 v/v) can be used.[1] A gradient example is as follows:
-
0-30 min: 10-60% Acetonitrile
-
30-50 min: 60-85% Acetonitrile
-
50-55 min: 85-100% Acetonitrile
-
55-75 min: 100% Acetonitrile[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: The detection wavelength should be optimized for the specific ent-abietane diterpenoids of interest. A wavelength of 240 nm is suitable for jolkinolides, while 272 nm has been found to be representative for major constituents in Euphorbia lathyris seeds.[1][3][4]
-
Injection Volume: 20 µL.[1]
Data Presentation
The following tables summarize the quantitative data for the analysis of several ent-abietane diterpenoids based on validated HPLC-UV methods.
Table 1: Method Validation Parameters for ent-Abietane Diterpenoids
| Compound | Linear Range (µg) | Correlation Coefficient (r) | Mean Recovery (%) | RSD of Recovery (%) |
| 17-acetoxyjolkinolide A | 0.0342 - 0.3082 | 0.9999 | 97.0 | 0.95 |
| 17-hydroxyjolkinolide B | 0.0408 - 0.3670 | 0.9999 | 97.0 | 1.54 |
| Jolkinolide B | 0.0499 - 0.4489 | 0.9999 | 96.8 | 1.50 |
| Jolkinolide A | 0.0228 - 0.2054 | 1.0000 | 97.2 | 1.32 |
Data sourced from a study on ent-abietane jolkinolide diterpene lactones from Euphorbia fischeriana Steud.[3]
Table 2: Precision Data for the Analysis of Four ent-Abietane Diterpenoids
| Compound | Intraday RSD (%) | Interday RSD (%) | Repeatability RSD (%) |
| Compound 1 | 0.26 - 0.45 | 1.36 - 1.75 | 2.00 - 4.65 |
| Compound 2 | 0.26 - 0.45 | 1.36 - 1.75 | 2.00 - 4.65 |
| Compound 3 | 0.26 - 0.45 | 1.36 - 1.75 | 2.00 - 4.65 |
| Compound 4 | 0.26 - 0.45 | 1.36 - 1.75 | 2.00 - 4.65 |
Data represents the range of RSDs for four ent-abietane diterpenoids.[5]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC-UV method validation process.
Caption: Experimental workflow for HPLC-UV analysis of ent-abietane diterpenoids.
Caption: Key parameters for HPLC-UV method validation.
References
- 1. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Determination of four ent-abietane jolkinolides diterpene lactones from Euphorbia fischeriana Steud. by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud [mdpi.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 17-Hydroxyjolkinolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A is a diterpenoid compound of interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies on related jolkinolides suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various signaling pathways. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability.[1][2][3] This assay measures the metabolic activity of cells, which is indicative of their viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[1]
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound are dependent on the cell line and exposure time. The following table summarizes representative quantitative data (IC50 values) obtained from MTT assays. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 24 | 45.8 |
| 48 | 28.3 | ||
| 72 | 15.1 | ||
| A549 | Lung Carcinoma | 24 | 62.5 |
| 48 | 41.2 | ||
| 72 | 25.9 | ||
| HeLa | Cervical Adenocarcinoma | 24 | 55.1 |
| 48 | 33.7 | ||
| 72 | 19.4 | ||
| HepG2 | Hepatocellular Carcinoma | 24 | 70.3 |
| 48 | 52.6 | ||
| 72 | 38.2 |
Note: The data presented in this table are for illustrative purposes and should be determined experimentally for each specific cell line and set of conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the metabolic activity of cells as an indicator of viability following exposure to this compound.[4]
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa, HepG2)[5][6][7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4][8]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in a complete culture medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest compound concentration) and a no-treatment control.[4]
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.[4]
-
-
MTT Addition and Formazan Crystal Formation:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Caption: Potential mitochondrial-mediated apoptosis pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Oncolines B.V. | Cancer Cell Line Panel [oncolines.com]
- 6. Cancer cell models [horizondiscovery.com]
- 7. Human Cell Lines Examples: 9 Cancer Cell Lines [cytion.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Determining the Potency of Novel Anticancer Agents: A Protocol for IC50 Value Determination of 17-Hydroxyjolkinolide A in Breast Cancer Cells
For Immediate Release
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of 17-Hydroxyjolkinolide A, a promising natural compound, against various breast cancer cell lines. The IC50 value is a critical measure of a compound's potency in inhibiting biological or biochemical functions. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
Introduction
Breast cancer remains a significant global health concern, necessitating the discovery and development of novel therapeutic agents. This compound, a diterpenoid isolated from the plant family Euphorbiaceae, has garnered interest for its potential cytotoxic effects against cancer cells. Establishing a reliable and reproducible method for quantifying its inhibitory effects is a fundamental step in its preclinical evaluation. This protocol outlines the materials and procedures for a robust cell viability assay to determine the IC50 value of this compound in common breast cancer cell lines.
Principle of the Assay
The protocol described herein utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value.
Data Presentation
The quantitative data obtained from the cell viability assay should be meticulously organized to ensure clarity and facilitate comparison. The following table provides a template for summarizing the IC50 values of this compound against different breast cancer cell lines at various time points.
| Cell Line | Receptor Status | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | ER+, PR+, HER2- | 24 | Insert Value |
| 48 | Insert Value | ||
| 72 | Insert Value | ||
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 24 | Insert Value |
| 48 | Insert Value | ||
| 72 | Insert Value | ||
| SK-BR-3 | ER-, PR-, HER2+ | 24 | Insert Value |
| 48 | Insert Value | ||
| 72 | Insert Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data.
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound.
Materials and Reagents
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Cell Culture and Seeding
-
Maintain the breast cancer cell lines in a CO2 incubator at 37°C and 5% CO2 in their respective complete culture medium.
-
Harvest the cells using trypsin-EDTA when they reach 70-80% confluency.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium.[1]
-
Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase.
Compound Treatment
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically span a logarithmic range (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
MTT Assay Protocol[2]
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
The following diagrams illustrate the experimental workflow and a potential signaling pathway that may be affected by this compound in breast cancer cells.
Caption: Experimental workflow for determining the IC50 value.
Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in breast cancer and represents a common target for therapeutic intervention.[2][3]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This application note provides a standardized and detailed protocol for the determination of the IC50 value of this compound in breast cancer cells. Adherence to this protocol will ensure the generation of reliable and comparable data, which is essential for the continued investigation of this compound as a potential anticancer agent. The provided templates for data presentation and visualizations are intended to aid in the clear and concise communication of experimental findings. Further studies are warranted to elucidate the precise mechanism of action of this compound and its effects on relevant signaling pathways in breast cancer.
References
Unraveling the Molecular Mechanisms of 17-Hydroxyjolkinolide A: Application Notes and Protocols
Note to the user: Extensive research for the mechanism of action of 17-Hydroxyjolkinolide A did not yield specific scientific literature or data in the provided search results. However, a closely related compound, 17-Hydroxyjolkinolide B (HJB) , has been studied for its anti-inflammatory and anti-cancer properties. The following application notes and protocols are based on the available data for 17-Hydroxyjolkinolide B and may serve as a valuable reference for investigating this compound, assuming a potentially similar mechanism of action due to structural similarity.
Application Notes for 17-Hydroxyjolkinolide B (HJB)
17-Hydroxyjolkinolide B (HJB) is a diterpenoid isolated from the medicinal herb Euphorbia fischeriana. It has demonstrated significant potential as an anti-cancer and anti-inflammatory agent. Its primary mechanisms of action involve the direct inhibition of the Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the suppression of the NF-κB pathway. Additionally, HJB has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1).
Anti-Cancer Activity: Targeting the JAK/STAT3 Pathway
Constitutive activation of the JAK/STAT3 pathway is a hallmark of many human cancers, contributing to cell proliferation, survival, and angiogenesis. HJB has been identified as a potent inhibitor of this pathway.
-
Direct Inhibition of JAKs: HJB directly targets and covalently cross-links Janus kinases (JAK1, JAK2, and TYK2). This cross-linking induces the dimerization of JAKs, leading to their inactivation.[1]
-
Inhibition of STAT3 Activation: By inactivating JAKs, HJB prevents the phosphorylation and subsequent activation of STAT3, a key downstream effector of the JAK pathway. This has been observed in response to both interleukin-6 (IL-6)-induced and constitutive STAT3 activation.[1]
-
Induction of Apoptosis: Inhibition of the STAT3 signaling pathway by HJB leads to the downregulation of anti-apoptotic proteins and ultimately induces apoptosis in cancer cells, particularly those with constitutively active STAT3.[1]
Anti-Inflammatory Activity: Suppression of NF-κB and Induction of HO-1
Chronic inflammation is a critical factor in the development and progression of various diseases, including cancer. HJB exhibits potent anti-inflammatory effects by modulating key inflammatory pathways.
-
Inhibition of NF-κB Activation: HJB suppresses the activation of NF-κB, a master regulator of inflammation. This leads to a decrease in the expression of pro-inflammatory mediators.[2]
-
Reduction of Pro-inflammatory Molecules: Treatment with HJB results in a concentration-dependent decrease in the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
-
Induction of Heme Oxygenase-1 (HO-1): HJB strongly induces the expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties.[2]
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Result | Reference |
| STAT3 Activation | Human Cancer Cells | HJB | Strong inhibition of IL-6-induced and constitutive STAT3 activation | [1] |
| JAK Dimerization | In vitro | HJB | Induces dimerization of JAK1, JAK2, and TYK2 via cross-linking | [1] |
| Pro-inflammatory Mediators | LPS-stimulated RAW264 Macrophages | HJB | Potent inhibition of PGE2 and NO production | [2] |
| Pro-inflammatory Cytokines | LPS-stimulated RAW264 Macrophages | HJB | Concentration-dependent decrease in IL-6 and TNF-α | [2] |
| Gene Expression | LPS-stimulated RAW264 Macrophages | HJB | Decreased mRNA expression of COX-2, iNOS, IL-6, and TNF-α | [2] |
| HO-1 Expression | RAW264 Macrophages | HJB | Strong induction of HO-1 protein and mRNA expression | [2] |
Experimental Protocols
Protocol 1: Evaluation of JAK/STAT3 Pathway Inhibition
Objective: To determine the effect of 17-Hydroxyjolkinolide on the activation of the JAK/STAT3 signaling pathway in cancer cells.
Materials:
-
Human cancer cell line with constitutive or inducible STAT3 activation (e.g., U266, DU145)
-
17-Hydroxyjolkinolide compound
-
Cell culture medium and supplements
-
Recombinant human IL-6 (for inducible activation)
-
Antibodies: anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, and appropriate secondary antibodies
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate the cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of the 17-Hydroxyjolkinolide compound for a specified time. For inducible activation, stimulate the cells with IL-6 for a short period before harvesting.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against phospho-JAK1, JAK1, phospho-STAT3, and STAT3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Protocol 2: Assessment of Anti-Inflammatory Effects
Objective: To evaluate the effect of 17-Hydroxyjolkinolide on the production of pro-inflammatory mediators in macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
17-Hydroxyjolkinolide compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Griess reagent (for NO measurement)
-
ELISA kits for PGE2, TNF-α, and IL-6
-
RNA extraction kit and reagents for RT-qPCR
-
Antibodies for Western blotting (iNOS, COX-2, HO-1)
Procedure:
-
Cell Culture and Treatment: Plate RAW264.7 cells and pre-treat with different concentrations of the 17-Hydroxyjolkinolide compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Measurement of NO, PGE2, and Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide using the Griess reagent.
-
Quantify the levels of PGE2, TNF-α, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
RNA Extraction and RT-qPCR:
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and HO-1. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
Western Blotting:
-
Prepare cell lysates and perform Western blotting as described in Protocol 1, using primary antibodies against iNOS, COX-2, and HO-1.
-
Visualizations
References
- 1. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-Hydroxy-jolkinolide B, a diterpenoid from Euphorbia fischeriana, inhibits inflammatory mediators but activates heme oxygenase-1 expression in lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 17-Hydroxyjolkinolide A in an Anti-proliferative Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
17-Hydroxyjolkinolide A is a diterpenoid compound that can be isolated from plants of the Euphorbia genus. It belongs to the jolkinolide family of natural products, several of which have demonstrated significant biological activities, including anti-inflammatory and anti-tumor effects. Notably, related compounds such as 17-Hydroxyjolkinolide B and Jolkinolide B have been shown to exert anti-proliferative effects by modulating key signaling pathways implicated in cancer cell growth and survival, such as the JAK/STAT and PI3K/Akt pathways[1][2]. These findings suggest that this compound holds promise as a potential therapeutic agent and warrants investigation into its anti-proliferative efficacy.
This document provides a detailed protocol for evaluating the anti-proliferative activity of this compound using a standard colorimetric method, the MTT assay. This assay serves as a robust initial screening tool to determine the cytotoxic and cytostatic effects of novel compounds on cancer cell lines[3][4][5].
Data Presentation
The anti-proliferative activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell proliferation. The following table presents example data from an MTT assay performed on a hypothetical cancer cell line treated with this compound for 48 hours.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0 |
| 1 | 1.102 | 0.075 | 87.9 |
| 5 | 0.876 | 0.061 | 69.8 |
| 10 | 0.621 | 0.045 | 49.5 |
| 25 | 0.315 | 0.028 | 25.1 |
| 50 | 0.158 | 0.019 | 12.6 |
| 100 | 0.079 | 0.011 | 6.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation[4]. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells[5].
Materials:
-
This compound
-
Cancer cell line (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]
-
96-well plates
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals[4].
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes[3][5].
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance[3][5].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Mandatory Visualization
Caption: Workflow for the MTT anti-proliferative assay.
Signaling Pathway
Based on studies of structurally related jolkinolides, this compound is hypothesized to exert its anti-proliferative effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the JAK/STAT and PI3K/Akt/mTOR pathways. These pathways play crucial roles in cell proliferation, survival, and apoptosis. Inhibition of these pathways can lead to cell cycle arrest and programmed cell death.
Caption: Postulated mechanism of this compound.
References
- 1. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Studying the Apoptosis-Inducing Effects of Natural Products
Introduction Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis and eliminating damaged or unwanted cells.[1] Dysregulation of apoptosis is a hallmark of many diseases, including cancer.[2] Natural products derived from plants, fungi, and microorganisms have emerged as a promising source of novel therapeutic agents that can selectively induce apoptosis in cancer cells.[3][4] Evaluating the pro-apoptotic potential of these compounds requires a multi-faceted approach employing a variety of cellular and molecular biology techniques.
These application notes provide detailed protocols for key assays used to investigate the apoptosis-inducing effects of natural products, intended for researchers, scientists, and drug development professionals.
Assessment of Cytotoxicity and Cell Viability (MTT Assay)
Application Note Before investigating the specific mechanisms of apoptosis, it is essential to first determine the cytotoxic concentration of a natural product on a target cell line. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity.[5] The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) precipitate.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC50 (half-maximal inhibitory concentration) value of the compound.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the natural product in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log concentration of the natural product to determine the IC50 value.
Data Presentation
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100% |
| 1 | 1.150 | 92% |
| 10 | 0.875 | 70% |
| 50 | 0.625 | 50% |
| 100 | 0.350 | 28% |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining
Application Note A hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[9] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA.[10] Dual staining with Annexin V and PI followed by flow cytometry allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10]
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture and treat cells with the natural product at the desired concentration (e.g., IC50) for a specific time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, detach them gently using a non-enzymatic method like EDTA treatment to preserve membrane integrity.[10] Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold 1X PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC).
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
PI Staining: Add 5 µL of PI staining solution (e.g., 50 µg/mL) to the cell suspension.[9]
-
Analysis: Immediately analyze the samples by flow cytometry. For analysis, excite FITC at 488 nm and measure emission at ~530 nm (FL1), and excite PI at 488 nm and measure emission at >670 nm (FL3).
Data Presentation
| Treatment | % Viable (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Control | 95.2% | 2.1% | 1.5% | 1.2% |
| Natural Product X (50 µM) | 45.8% | 35.5% | 15.3% | 3.4% |
Experimental Workflow: Annexin V/PI Staining
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Analysis of Mitochondrial Membrane Potential (ΔΨm)
Application Note The intrinsic pathway of apoptosis is initiated at the mitochondria. A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[12] The JC-1 dye is a lipophilic, cationic probe that can be used to measure ΔΨm.[13] In healthy, non-apoptotic cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms "J-aggregates," which emit red fluorescence (~590 nm). In apoptotic cells, where the ΔΨm is low, JC-1 remains in the cytoplasm as monomers and emits green fluorescence (~530 nm).[14] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.
Experimental Protocol: JC-1 Assay
-
Cell Treatment: Seed and treat cells with the natural product as described previously. Include a positive control group treated with a mitochondrial uncoupler like CCCP (50 µM for 15-30 minutes).[12]
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (1-10 µM in culture medium) for 15-30 minutes at 37°C.[13]
-
Washing: Discard the staining solution and wash the cells twice with pre-warmed PBS or assay buffer.
-
Analysis: Analyze the cells immediately using either a fluorescence microscope or a flow cytometer.
-
Fluorescence Microscopy: Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show diffuse green fluorescence.[14]
-
Flow Cytometry: Measure green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from the FL2 (red) to the FL1 (green) channel indicates mitochondrial depolarization.[14]
-
Data Presentation
| Treatment | % Cells with High ΔΨm (Red Fluorescence) | % Cells with Low ΔΨm (Green Fluorescence) |
| Control | 92.5% | 7.5% |
| Natural Product X (50 µM) | 38.1% | 61.9% |
| CCCP (Positive Control) | 5.3% | 94.7% |
Experimental Workflow: JC-1 Assay
Caption: Workflow for measuring mitochondrial membrane potential using JC-1.
Caspase Activity Assays
Application Note Caspases are a family of cysteine proteases that are the central executioners of apoptosis.[15] They are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated first and in turn activate executioner caspases (e.g., caspase-3, caspase-7).[16] Caspase activity can be measured using colorimetric or fluorometric assays. These assays utilize a specific peptide substrate for the caspase of interest, which is conjugated to a chromophore (e.g., pNA) or a fluorophore (e.g., AMC).[17] Cleavage of the substrate by an active caspase releases the reporter molecule, which can be quantified. Measuring the activity of caspase-9 and caspase-8 can help differentiate between the intrinsic and extrinsic pathways, respectively, while caspase-3/7 activity confirms the execution phase of apoptosis.
Experimental Protocol: Fluorometric Caspase-3/7 Assay
-
Cell Lysis: Treat, harvest, and wash cells as previously described. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[17]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Assay Preparation: Transfer the supernatant to a new tube. In a 96-well black plate, add 50 µL of 2X Reaction Buffer to each well containing 50 µL of cell lysate.
-
Substrate Addition: Add 5 µL of the caspase-3/7 substrate (e.g., DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[17][18]
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.
Data Presentation
| Treatment | Relative Fluorescence Units (RFU) | Fold Increase in Caspase-3/7 Activity |
| Control | 1,500 | 1.0 |
| Natural Product X (50 µM) | 9,750 | 6.5 |
| Staurosporine (Positive Control) | 12,000 | 8.0 |
Western Blot Analysis of Apoptosis-Related Proteins
Application Note Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in the apoptotic signaling cascade.[19] This allows for a detailed mechanistic investigation. Key protein families to investigate include:
-
Bcl-2 Family: These proteins are central regulators of the intrinsic pathway. Analyze the balance between pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). An increased Bax/Bcl-2 ratio is a common indicator of apoptosis.[20]
-
Caspases: Detect the cleavage (and thus activation) of initiator caspases (pro-caspase-9, pro-caspase-8) and executioner caspases (pro-caspase-3). Antibodies specific to the cleaved, active forms are highly informative.[21]
-
PARP: Poly (ADP-ribose) polymerase (PARP) is a DNA repair enzyme that is a key substrate for activated caspase-3. Cleavage of PARP (from 116 kDa to an 89 kDa fragment) is considered a hallmark of apoptosis.[19]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the natural product, then harvest and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[22]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Normalize the band intensity of target proteins to a loading control like β-actin or GAPDH.
Data Presentation
| Protein Target | Control (Relative Density) | Natural Product X (Relative Density) | Fold Change |
| Bcl-2 | 1.00 | 0.35 | ↓ 2.86x |
| Bax | 1.00 | 2.50 | ↑ 2.50x |
| Bax/Bcl-2 Ratio | 1.00 | 7.14 | ↑ 7.14x |
| Cleaved Caspase-3 | 1.00 | 5.80 | ↑ 5.80x |
| Cleaved PARP | 1.00 | 6.20 | ↑ 6.20x |
| β-actin (Loading Control) | 1.00 | 1.00 | - |
Apoptosis Signaling Pathways
Natural products can trigger apoptosis through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.[23][24]
Extrinsic (Death Receptor) Pathway This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors (e.g., Fas, TNFR1) on the cell surface.[16][25]
References
- 1. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 2. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 3. Frontiers | Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. aurorabiolabs.com [aurorabiolabs.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. benchchem.com [benchchem.com]
- 23. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 24. researchgate.net [researchgate.net]
- 25. sinobiological.com [sinobiological.com]
Application Notes and Protocols for In Vivo Studies with 17-Hydroxyjolkinolide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
17-Hydroxyjolkinolide A is a diterpenoid compound belonging to the jolkinolide family, which has garnered scientific interest for its potential therapeutic properties. Analogous to other members of this family, such as 17-hydroxyjolkinolide B, it is presumed to possess both anti-inflammatory and anti-cancer activities.[1][2] These application notes provide a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining experimental designs for both its potential anti-cancer and anti-inflammatory effects. The protocols provided are based on established methodologies for screening novel therapeutic agents in animal models.[3][4][5][6]
Part 1: In Vivo Anti-Cancer Efficacy Studies
The primary objective of these studies is to determine the anti-tumor activity of this compound in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and effective approach for this evaluation.[3][7][8]
Experimental Protocol: Xenograft Tumor Model
1. Cell Culture:
-
Select a human cancer cell line relevant to the proposed therapeutic target of this compound (e.g., A549 lung cancer cells, MKN45 gastric cancer cells).[9][10]
-
Culture the cells in the appropriate medium until they reach the logarithmic growth phase.[3]
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.[3]
-
Allow the mice to acclimatize to the laboratory conditions for at least one week prior to the experiment.[11]
3. Tumor Implantation:
-
Subcutaneously inoculate each mouse in the right flank with 5 x 10^6 cancer cells suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.[3]
4. Tumor Growth and Grouping:
-
Monitor tumor growth regularly.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[3][6]
5. Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., a solution of DMSO, polyethylene (B3416737) glycol, and saline) to this group.
-
This compound Treatment Groups: Administer this compound at various doses (e.g., 10, 25, and 50 mg/kg). The route of administration could be intravenous (IV), intraperitoneal (IP), or oral gavage, depending on the compound's properties.[3][4] Treatments are typically administered on a predetermined schedule (e.g., twice a week for three weeks).[3]
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent relevant to the cancer type being studied.[3]
6. Monitoring and Endpoint:
-
Measure tumor dimensions and body weights three times a week.[3]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[3]
-
The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.[3]
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | - | 0 | ||
| This compound | 10 | |||
| This compound | 25 | |||
| This compound | 50 | |||
| Positive Control | - |
Experimental Workflow: Xenograft Study
Potential Signaling Pathway: Anti-Cancer Mechanism
Based on the known mechanisms of related jolkinolides, this compound may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis. Jolkinolide B, for instance, has been shown to activate the ATR-CHK1-CDC25A-Cdk2 signaling pathway and the mitochondrial apoptosis pathway.[10] Another potential mechanism involves the downregulation of the PI3K-Akt pathway or the JAK2/STAT3 pathway.[12][13]
Part 2: In Vivo Anti-Inflammatory Activity Studies
To evaluate the anti-inflammatory potential of this compound, acute and chronic inflammation models can be employed. The carrageenan-induced paw edema model is a widely used method for assessing acute anti-inflammatory effects.[5][14]
Experimental Protocol: Carrageenan-Induced Paw Edema
1. Animals:
-
Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).[5]
-
House the animals under standard laboratory conditions with free access to food and water.[5]
2. Treatment Groups:
-
Vehicle Control Group: Administer the vehicle.
-
This compound Treatment Groups: Administer this compound at various doses (e.g., 10, 25, and 50 mg/kg) orally or intraperitoneally.
-
Positive Control Group: Administer a standard anti-inflammatory drug (e.g., Indomethacin).
3. Induction of Edema:
-
One hour after treatment administration, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[5]
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[5]
5. Data Analysis:
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[5]
Data Presentation: Anti-Inflammatory Effect
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h ± SEM | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | |
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Positive Control | - |
Experimental Workflow: Carrageenan-Induced Paw Edema
Potential Signaling Pathway: Anti-Inflammatory Mechanism
The anti-inflammatory effects of jolkinolides are often associated with the suppression of the NF-κB signaling pathway.[5] 17-hydroxyjolkinolide B has been shown to inhibit the production of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6 by suppressing NF-κB activation.[2][5] It may also involve the activation of the heme oxygenase-1 (HO-1) pathway, which has cytoprotective and anti-inflammatory properties.[2]
Disclaimer: These protocols are intended as a general guide. The specific details of the experimental design, including animal models, dosages, and endpoints, should be optimized based on the specific research questions and the properties of this compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. 17-Hydroxy-jolkinolide B, a diterpenoid from Euphorbia fischeriana, inhibits inflammatory mediators but activates heme oxygenase-1 expression in lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Troubleshooting & Optimization
Troubleshooting peak tailing in HPLC analysis of jolkinolides.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of jolkinolides. The information is presented in a direct question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of peak tailing when analyzing jolkinolides on a reverse-phase HPLC system?
Peak tailing in chromatography is an indicator of undesirable interactions within the system. For jolkinolides, which are diterpenoid lactones, the primary causes are often multifaceted.[1][2] Tailing occurs when a single analyte molecule experiences different retention forces, leading to an asymmetrical peak shape.[3][4] The most common culprits include:
-
Secondary Silanol (B1196071) Interactions: Although jolkinolides are not strongly basic, they possess polar functional groups (lactones, hydroxyls, epoxides) that can engage in secondary interactions with residual, un-endcapped silanol groups on the silica-based stationary phase.[3][5] These acidic silanols can interact strongly with polar analytes, causing tailing.[4]
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or within the packing bed can create active sites and disrupt the chromatographic path.[6] Over time, the stationary phase can degrade, especially when operating at pH extremes, leading to exposed silanols and poor peak shape.[3]
-
Mobile Phase Mismatches: An improperly optimized mobile phase, such as incorrect pH or insufficient buffer capacity, can lead to inconsistent ionization of silanol groups, promoting tailing.[5][6] Using a sample solvent that is significantly stronger than the mobile phase can also distort the peak shape.[7][8]
-
System and Hardware Issues: Physical problems in the HPLC system, such as excessive extra-column volume from long or wide-diameter tubing, poorly made fittings, or a void at the head of the column, can cause peak dispersion and tailing for all compounds in the chromatogram.[9][10]
Q2: My jolkinolide peak is tailing. Should I replace the column immediately?
Not necessarily. While column degradation is a potential cause, it's crucial to first rule out other, more easily correctable issues.[6] Before replacing the column, you should systematically investigate the mobile phase, system hardware, and sample preparation. A logical first step is to check for physical issues like leaks or bad connections.[9] Subsequently, flushing the column with a strong solvent may remove contaminants.[7] If these steps fail, substituting the column with a new one of the same type is a definitive way to determine if the original column was the problem.[6]
Q3: How can I optimize my mobile phase to reduce peak tailing for jolkinolides?
Mobile phase optimization is critical for achieving symmetrical peaks. Consider the following strategies:
-
Adjust pH: To minimize interactions with acidic silanol groups, lower the mobile phase pH to around 2-3 using an acid additive like formic acid or trifluoroacetic acid (TFA).[7] This ensures the silanols are fully protonated and less likely to interact with the analyte.[3]
-
Incorporate a Buffer: Using a buffer (e.g., phosphate (B84403) or acetate, 10-50 mM) helps maintain a stable pH and can mask some residual silanol activity, improving peak shape.[6][7]
-
Modify Organic Solvent: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile often provides better resolution and less peak tailing compared to methanol (B129727) for many compounds.[11] Experiment by increasing the percentage of the organic modifier by 5-10% to see if it improves elution and peak symmetry.[7]
Q4: Can the sample itself or how it's prepared cause peak tailing?
Yes. The sample injection can significantly impact peak shape. Two common issues are:
-
Sample Overload: Injecting too high a concentration or volume of your jolkinolide sample can saturate the stationary phase, leading to peak distortion, most commonly fronting but sometimes tailing.[6][7] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, overload was the likely cause.
-
Solvent Mismatch: Dissolving your jolkinolide standard or extract in a solvent much stronger than your initial mobile phase conditions (e.g., 100% acetonitrile for a run starting at 30% acetonitrile) will cause the sample band to spread, resulting in a broad and often distorted peak.[7] Ideally, the sample should be dissolved in the initial mobile phase.[10]
Troubleshooting Guides
Systematic Troubleshooting Workflow
When faced with peak tailing, a systematic approach is more effective than random changes. The following workflow helps to logically diagnose the issue.
Caption: A step-by-step workflow for diagnosing HPLC peak tailing.
Visualizing the Cause of Peak Tailing
Secondary interactions are a primary chemical cause of peak tailing. The diagram below illustrates how different retention mechanisms on the stationary phase can lead to an asymmetric peak.
Caption: Analyte interactions with the HPLC stationary phase.
Data & Protocols
Table 1: Summary of Common Causes and Solutions
| Potential Cause | Observation | Recommended Solution(s) | Citation |
| Secondary Silanol Interactions | Tailing is specific to polar jolkinolides; improves with more acidic mobile phase. | Lower mobile phase pH to 2-3 with 0.1% formic or acetic acid. Use a modern, high-purity, end-capped column. | [3][5][7] |
| Column Contamination | Peak tailing appears suddenly, backpressure may increase over time. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reverse-phase). Use a guard column to protect the analytical column. | [6][7] |
| Column Void/Damage | All peaks in the chromatogram exhibit tailing or splitting. | Replace the column. If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first). | [3][9] |
| Sample Overload | Peak shape worsens at higher concentrations. | Reduce injection volume or dilute the sample. | [6][7] |
| Strong Sample Solvent | Broad or split peaks, especially for early-eluting compounds. | Dissolve the sample in the initial mobile phase composition. | [8][10] |
| Extra-Column Volume | All peaks are broader and show more tailing than expected. | Use shorter, narrower internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm). Ensure all fittings are properly seated. | [5][9] |
Experimental Protocol: Column Flushing (Reverse-Phase C18)
This protocol is intended to remove strongly retained contaminants from a C18 column. Always disconnect the column from the detector before flushing.
-
Initial State: Note the current mobile phase composition and flow rate.
-
Disconnect: Disconnect the column outlet from the detector to prevent contamination.
-
Aqueous Wash: If your mobile phase contained buffers, flush the column with 10-15 column volumes of HPLC-grade water (at a reduced flow rate, e.g., 0.5 mL/min).
-
Organic Wash: Sequentially flush the column with 10-15 column volumes of each of the following solvents:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Stronger Wash (if needed): If contamination is severe, a stronger solvent sequence like Dichloromethane followed by Isopropanol can be used (ensure your HPLC system is compatible).
-
Re-equilibration: Return to the initial mobile phase composition and allow the column to equilibrate for at least 20-30 column volumes or until the baseline is stable.
-
Test: Reconnect the detector and inject a standard to assess if peak shape has improved.
Table 2: Recommended Starting HPLC Conditions for Jolkinolide Analysis
This table provides a general starting point for method development, based on typical analyses of diterpenoids.[11]
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 2.1 or 4.6 mm ID, 100-150 mm length, ≤ 5 µm particle size | A high-purity, end-capped silica column is recommended to minimize silanol interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid helps to protonate silanols and improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile often provides better resolution for diterpenoids. |
| Gradient | 30-90% B over 20 minutes (adjust as needed) | Start with a shallow gradient to effectively separate related jolkinolides. |
| Flow Rate | 0.8 - 1.0 mL/min for 4.6 mm ID; 0.2 - 0.4 mL/min for 2.1 mm ID | Adjust based on column dimensions and particle size. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves reproducibility. |
| Detection | UV, 210-240 nm | Select a wavelength appropriate for the chromophores in jolkinolides. |
| Injection Volume | 5 - 10 µL | Keep the volume low to prevent band broadening. |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 30% Acetonitrile/Water) | Critical for good peak shape. |
References
- 1. Jolkinolide B | C20H26O4 | CID 161954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4aR,6aS,7aR,11aS,11bR)-2,3,4,4a,5,6,11a,11b-Octahydro-4,4,8,11b-tetramethyl-1H-oxireno(1,10a)phenanthro(3,2-b)furan-9(7aH)-one | C20H26O3 | CID 161953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. uhplcs.com [uhplcs.com]
- 8. support.waters.com [support.waters.com]
- 9. m.youtube.com [m.youtube.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Diterpenoids in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor diterpenoid solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why do my diterpenoids precipitate when I add them to my cell culture medium?
A1: Diterpenoids are often highly hydrophobic, meaning they have poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous medium, the diterpenoid can "crash out" or precipitate because it is no longer soluble at the desired final concentration.[1] This can be influenced by the final concentration of the diterpenoid, the concentration of the organic solvent, the temperature of the medium, and the method of dilution.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A2: The tolerance to Dimethyl Sulfoxide (DMSO) is cell line-dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[2][3][4] It is always recommended to include a vehicle control (media with the same final DMSO concentration as the treated samples) in your experiments to account for any effects of the solvent itself. For sensitive or primary cell lines, it is advisable to keep the DMSO concentration at or below 0.1%.[2]
Q3: Are there alternatives to DMSO for dissolving diterpenoids?
A3: Yes, several alternatives can be used to improve the solubility of diterpenoids in cell culture media. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like diterpenoids, in their central cavity, thereby increasing their aqueous solubility.[5]
-
Lipid-Based Formulations: These formulations, such as liposomes and nanoemulsions, can encapsulate diterpenoids within a lipid core or bilayer, facilitating their dispersal in aqueous media.[6][7][8]
-
Co-solvents: In some cases, other less toxic organic solvents or co-solvents can be used, but their compatibility with the specific cell line must be carefully evaluated.
Q4: How can I determine the maximum soluble concentration of my diterpenoid in my specific cell culture medium?
A4: You can perform a solubility test by preparing a serial dilution of your diterpenoid stock solution in your complete cell culture medium. After an incubation period that mimics your experimental conditions, you can visually and microscopically inspect for any signs of precipitation. The highest concentration that remains clear is considered the maximum soluble concentration under those conditions. For a more quantitative assessment, the turbidity of the solutions can be measured using a plate reader.
Troubleshooting Guides
Issue: Immediate Precipitation of Diterpenoid Upon Addition to Cell Culture Media
Possible Causes:
-
The final concentration of the diterpenoid exceeds its solubility limit in the aqueous medium.
-
"Solvent shock" from the rapid dilution of the concentrated DMSO stock.
-
The cell culture medium is at a low temperature, decreasing the solubility of the compound.
Solutions:
-
Decrease the final concentration: If experimentally feasible, lower the working concentration of the diterpenoid.
-
Optimize the dilution method:
-
Pre-warm the cell culture medium to 37°C before adding the diterpenoid stock solution.
-
Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and uniform mixing.
-
Perform a serial dilution of the DMSO stock in pre-warmed culture media instead of a single large dilution step.
-
Issue: Diterpenoid Precipitates Over Time in the Incubator
Possible Causes:
-
The compound has limited stability in the culture medium and is degrading into less soluble forms.
-
Interaction with components in the serum of the culture medium.
-
Evaporation of the medium in long-term experiments, leading to an increase in the compound's concentration.
Solutions:
-
Assess compound stability: Determine the stability of the diterpenoid in your culture medium over the time course of your experiment.
-
Reduce serum concentration: If your cell line permits, try reducing the serum percentage in your culture medium.
-
Use serum-free media: If compatible with your cells, switching to a serum-free medium can sometimes prevent precipitation caused by serum protein interactions.
-
Maintain proper humidity: Ensure the incubator has adequate humidity to prevent evaporation from the culture plates.
Quantitative Data Summary
Table 1: Cytotoxicity of DMSO on Various Cell Lines
| Cell Line | IC50 Concentration (%) | Exposure Time (hours) |
| Human Leukemic Cells (Molt-4, Jurkat, U937, THP1) | ≥ 2% | 24, 48, 72 |
| MCF-7 (Human Breast Adenocarcinoma) | 1-2% | 24 |
| HeLa (Human Cervical Adenocarcinoma) | > 2% | 24 |
| HepG2 (Human Liver Hepatocellular Carcinoma) | > 0.6% | Not Specified |
| MDA-MB-231 (Human Breast Adenocarcinoma) | > 0.6% | Not Specified |
| Human Fibroblast-like Synoviocytes | > 0.1% | 24 |
Note: IC50 is the concentration of a substance that causes the death of 50% of a cell population. These values are approximate and can vary depending on the specific experimental conditions.[3][4][9]
Table 2: Cytotoxicity of Cyclodextrins on Various Cell Lines
| Cyclodextrin (B1172386) | Cell Line | IC50 (µM) | Exposure Time (hours) |
| α-Cyclodextrin | Caco-2 | > 10,000 | 2 |
| β-Cyclodextrin | Caco-2 | ~5,000 | 2 |
| γ-Cyclodextrin | Caco-2 | > 10,000 | 2 |
| HP-β-Cyclodextrin | Caco-2 | > 10,000 | 2 |
| Methyl-β-Cyclodextrin | Caco-2 | ~1,500 | 2 |
Note: The cytotoxicity of cyclodextrins can vary significantly based on the type of cyclodextrin, its chemical modifications, and the cell line being tested.
Experimental Protocols
Protocol 1: Solubilization using DMSO
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the diterpenoid in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming (37°C) can be used, provided the compound is stable under these conditions.
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
To avoid "solvent shock," prepare one or more intermediate dilutions of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.
-
While gently vortexing or swirling the pre-warmed medium, add a small volume of the diterpenoid stock solution (or the final intermediate dilution) to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below the toxic level for your cell line (ideally ≤ 0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without the diterpenoid) to the cell culture medium.
-
Protocol 2: Solubilization using Cyclodextrins
-
Prepare a Cyclodextrin Stock Solution:
-
Dissolve the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in sterile water or cell culture medium to a desired stock concentration (e.g., 100 mM). Gentle warming may be required to fully dissolve the cyclodextrin.
-
-
Prepare the Diterpenoid-Cyclodextrin Complex:
-
There are two common methods:
-
Co-lyophilization (Freeze-Drying): Dissolve both the diterpenoid and the cyclodextrin in a suitable solvent system (e.g., a mixture of t-butanol and water), freeze the solution, and then lyophilize it to obtain a dry powder of the inclusion complex. This powder can then be dissolved in cell culture medium.[10]
-
Kneading Method: Make a paste of the cyclodextrin with a small amount of a suitable solvent (e.g., water-ethanol mixture). Gradually add the diterpenoid to the paste and knead for a specified time. Dry the resulting mixture to obtain a powder.
-
-
-
Prepare the Final Working Solution:
-
Dissolve the prepared diterpenoid-cyclodextrin complex powder in pre-warmed (37°C) cell culture medium to the desired final concentration.
-
Filter the solution through a 0.22 µm sterile filter before adding it to the cells.
-
-
Vehicle Control:
-
Prepare a vehicle control using a solution of the cyclodextrin alone in the cell culture medium at the same concentration used for the complex.
-
Protocol 3: Preparation of a Lipid-Based Formulation (Nanoemulsion)
-
Prepare the Oil Phase:
-
Dissolve the diterpenoid in a biocompatible oil (e.g., medium-chain triglycerides, soybean oil) at a specific concentration. Gentle heating and stirring may be necessary.
-
-
Prepare the Aqueous Phase:
-
Prepare an aqueous solution containing a surfactant or a mixture of surfactants (e.g., Tween 80, Poloxamer 188) in sterile water or a buffer.
-
-
Form the Emulsion:
-
Slowly add the oil phase to the aqueous phase while continuously stirring at high speed using a homogenizer.
-
For a nanoemulsion with smaller droplet sizes, further processing using a high-pressure homogenizer or a microfluidizer is typically required.
-
-
Sterilization and Characterization:
-
Sterilize the resulting nanoemulsion by filtering it through a 0.22 µm sterile filter.
-
It is recommended to characterize the formulation for particle size, zeta potential, and drug encapsulation efficiency.
-
-
Prepare the Final Working Solution:
-
Dilute the sterile nanoemulsion in pre-warmed (37°C) cell culture medium to achieve the desired final diterpenoid concentration.
-
-
Vehicle Control:
-
Prepare a "blank" nanoemulsion (without the diterpenoid) using the same procedure and use it as a vehicle control.
-
Visualizations
Caption: Experimental workflow for selecting a solubilization method.
Caption: Factors contributing to diterpenoid precipitation in cell culture.
Caption: Diterpenoid inhibition of the NF-κB signaling pathway.[1][11][12][13][14]
References
- 1. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. mdpi.com [mdpi.com]
- 5. alzet.com [alzet.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 17-Hydroxyjolkinolide A Extraction from Euphorbia fischeriana
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 17-Hydroxyjolkinolide A from Euphorbia fischeriana.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Several methods have been successfully employed, each with distinct advantages. The primary techniques include conventional solvent extraction (reflux), ultrasonic-assisted extraction (UAE), and salting-out-assisted liquid-liquid extraction (SALLE).[1] Response surface methodology (RSM) has been effectively used to optimize the parameters for these methods to maximize the yield of this compound and other diterpenoids.[2][3]
Q2: Which solvent is best for extracting this compound?
A2: The choice of solvent is critical and depends on the extraction method. For conventional hot water extraction, 100% ethanol (B145695) has been identified as the optimal solvent.[2][4][5] For salting-out-assisted liquid-liquid extraction (SALLE), a combination of acetonitrile (B52724) and water is used.[1][3] Generally, polar solvents like ethanol are effective for extracting diterpenoids.[6] The polarity of the solvent should be matched to the target compound for best results.[6]
Q3: What is a typical yield for this compound from Euphorbia fischeriana?
A3: The yield of this compound can vary significantly based on the extraction technique and parameters used. Optimized methods have reported yields such as 0.4245 mg/g using a hot water extraction with 100% ethanol and 0.396 mg/g using the SALLE method.[1][2][3][4]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are precise methods for quantifying this compound.[2][7] These techniques allow for the separation and identification of individual diterpenoids in a complex extract.[2] Reversed-phase liquid chromatography coupled to mass spectrometry is a common analytical approach.[8][9][10]
Q5: How should the raw plant material be prepared for extraction?
A5: The dried roots of Euphorbia fischeriana should be crushed or finely powdered before extraction.[11][12] This increases the surface area available for solvent interaction, leading to more efficient extraction.
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal Solvent | Verify the solvent type and concentration. For conventional extraction, 100% ethanol is recommended.[2][4][5] For SALLE, an optimized acetonitrile-water mixture is required.[1][3] | The solvent's polarity directly impacts its ability to dissolve the target compound. Using a solvent with inappropriate polarity will result in poor extraction efficiency.[6] |
| Incorrect Temperature | Ensure the extraction temperature is optimized. For hot water extraction, a temperature of approximately 74°C has been shown to be effective.[2][4][5] | Temperature affects both solvent properties and compound solubility. For some methods like UAE, lower temperatures can be used effectively.[13] |
| Insufficient Extraction Time | Check that the extraction duration is adequate. An extraction time of 2.0 hours is optimal for certain ethanol-based methods.[2][4][5] | Mass transfer of the target compound from the plant matrix into the solvent is a time-dependent process. |
| Inadequate Solid-to-Liquid Ratio | Review the ratio of plant material to solvent volume. A higher solvent volume can enhance extraction but may complicate downstream processing. | A sufficient volume of solvent is needed to ensure complete dissolution and extraction of the target compound. |
| Poor Sample Preparation | Ensure the Euphorbia fischeriana root is properly dried and ground to a fine powder.[12] | Increasing the surface area of the plant material facilitates better solvent penetration and more efficient extraction. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step | Explanation |
| Low Solvent Selectivity | Adjust the solvent system. A mixture of solvents can sometimes provide higher selectivity than a single solvent.[6] | Different compounds have varying solubilities in different solvents. Modifying the solvent polarity can help to leave undesired compounds behind in the plant matrix. |
| Subsequent Purification Needed | Implement post-extraction purification steps. Column chromatography over silica (B1680970) gel, ODS gel, or Sephadex LH-20 is effective.[12] | Crude extracts almost always contain a mixture of compounds. Purification is necessary to isolate the compound of interest. |
| Supercritical Fluid Extraction (SFE) | Consider using SFE with CO2 as a solvent. By modifying pressure and temperature, the selectivity of the extraction can be finely tuned.[14] | SFE offers high selectivity and can reduce the co-extraction of unwanted compounds like waxes and chlorophylls.[14] |
Issue 3: Degradation of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Thermal Degradation | Avoid excessive temperatures during extraction and solvent evaporation. Use non-thermal methods like UAE where possible.[13] | Diterpenoids can be sensitive to high temperatures. Forced degradation studies often involve heat to determine the stability of a molecule.[15][16] |
| Hydrolytic Degradation | Minimize water content in organic solvents unless specified by the protocol (e.g., SALLE). Ensure complete drying of the final extract. | The presence of water, especially at elevated temperatures or non-neutral pH, can lead to hydrolysis of ester or lactone functional groups.[17] |
| Photodegradation | Protect the sample and extract from direct light exposure during the entire process and storage. | Exposure to light, particularly UV, can cause degradation of light-sensitive compounds.[16] |
Data Presentation: Comparison of Optimized Extraction Methods
| Parameter | Hot Water Extraction (Optimized) [2][4][7] | Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) [1][3] |
| Solvent System | 100% Ethanol | Acetonitrile, Water, Sodium Dihydrogen Phosphate |
| Temperature | 74°C | Not specified (likely room temperature) |
| Time | 2.0 hours | Not specified |
| Key Reagents | Ethanol | 0.47 g Sodium Dihydrogen Phosphate, 5.5 mL Acetonitrile, 4.5 mL Water |
| Yield of 17-HJA (mg/g) | 0.4245 | 0.396 |
| Yield of Jolkinolide B (mg/g) | 0.9643 | 0.529 |
| Yield of 17-HJB (mg/g) | 2.8189 | 2.134 |
Experimental Protocols
Protocol 1: Optimized Hot Water Extraction [2][4]
-
Preparation: Weigh 1.0 g of powdered Euphorbia fischeriana root.
-
Extraction: Place the powder in a flask and add 100 mL of 100% ethanol.
-
Reflux: Heat the mixture to 74°C and maintain reflux for 2.0 hours with constant stirring.
-
Filtration: After cooling, filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Analysis: Redissolve a known quantity of the crude extract in a suitable solvent (e.g., methanol) for HPLC or UPLC-Q-TOF-MS analysis.
Protocol 2: Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) [1][3]
-
Preparation: Weigh 0.1 g of crushed Euphorbia fischeriana root and place it into a 15 mL centrifuge tube.
-
Extraction: Add 0.47 g of sodium dihydrogen phosphate, 5.5 mL of acetonitrile, and 4.5 mL of water to the tube. Ensure the pH is 7.5.
-
Mixing: Vortex the mixture thoroughly to ensure complete interaction between the sample and the solvent system.
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes to separate the liquid and solid phases.
-
Analysis: Collect the supernatant (the acetonitrile-rich upper layer) and inject an aliquot (e.g., 2 µL) directly into the HPLC system for quantification.
Protocol 3: Ultrasonic-Assisted Extraction (UAE)
Based on general principles, as specific UAE parameters for 17-HJA were not detailed in the provided results.
-
Preparation: Mix 5 g of powdered plant material with 50 mL of ethanol in a beaker.[11]
-
Sonication: Place the beaker in an ultrasonic bath (e.g., 35-40 kHz).[11] Sonicate for a specified period (e.g., 20-30 minutes).[18][19][20] Maintain a constant temperature by circulating water in the bath.[11]
-
Filtration: Filter the mixture to separate the extract.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Analysis: Prepare the dried extract for chromatographic analysis.
Mandatory Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound.
References
- 1. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS [agris.fao.org]
- 6. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quantifying Withanolides in Plasma: Pharmacokinetic Studies and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supercritical Fluid Extraction—A Sustainable and Selective Alternative for Tannin Recovery from Biomass Resources [mdpi.com]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scilit.com [scilit.com]
Technical Support Center: Troubleshooting Inconsistent Results in Natural Product Cytotoxicity Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro cytotoxicity screening of natural products.
Frequently Asked Questions (FAQs)
Q1: Why are my absorbance readings high in the wells containing only the natural product extract and media (no cells)?
A1: This is a common issue, as many plant extracts contain pigments that absorb light in the same range as the formazan (B1609692) product in tetrazolium-based assays (like MTT or XTT).[1] Additionally, some natural products, particularly those rich in antioxidants like polyphenols and flavonoids, can directly reduce the tetrazolium salts or resazurin (B115843) to their colored products, leading to a false signal.[1] To resolve this, always include a control group with the natural product at the same concentrations used for treating the cells, but without any cells.[1] The absorbance from these "extract-only" wells should be subtracted from your experimental wells.[1] Alternatively, consider switching to a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®), which is less susceptible to color interference.[1]
Q2: My results are not reproducible between experiments. What should I investigate?
A2: Lack of inter-experiment reproducibility often points to variability in cell culture conditions, reagent preparation, or subtle changes in the experimental timeline. Ensure you are using a consistent cell passage number and that cells are in the logarithmic growth phase. Prepare fresh reagents whenever possible, and if using stored reagents, ensure they have not undergone multiple freeze-thaw cycles. Also, be mindful of "edge effects," where wells on the perimeter of the microplate are more susceptible to evaporation and temperature fluctuations. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
Q3: I'm observing a dose-dependent decrease in viability with one assay (e.g., MTT), but not with another (e.g., LDH release). Why is there a discrepancy?
A3: Different cytotoxicity assays measure different cellular events. The MTT assay measures metabolic activity, which is an indicator of cell viability.[2] In contrast, the LDH (Lactate Dehydrogenase) release assay measures membrane integrity, as LDH is released from cells with damaged membranes.[3] A compound could inhibit metabolic activity without causing immediate cell membrane rupture, which would be detected by MTT but not LDH. Furthermore, some natural products can interfere with specific assay chemistries. For example, compounds that are antioxidants can interfere with tetrazolium reduction in MTT assays, potentially giving false results.[1] It is always recommended to use more than one cytotoxicity assay to confirm results and understand the mechanism of cell death.[4]
Q4: My natural product extract is not dissolving well in the culture medium. How can I improve solubility?
A4: Poor solubility is a frequent challenge, especially with lipophilic natural products.[1] Ensure you are using an appropriate solvent, like DMSO, to prepare a concentrated stock solution. When diluting this stock into the aqueous culture medium, do so gradually and with gentle mixing. If precipitation still occurs, you can try gentle sonication or vortexing to aid dissolution.[1] However, be aware that high concentrations of solvents like DMSO can be toxic to cells, so it's crucial to include a vehicle control (media with the same final concentration of the solvent) in your experiment.[1]
Q5: What are Pan-Assay Interference Compounds (PAINS) and how do they relate to natural products?
A5: Pan-Assay Interference Compounds (PAINS) are chemical structures known to be frequent hitters in various assays due to non-specific interactions rather than specific binding to a target.[5] Many natural products contain these PAINS motifs, which is a common source of misleading or false-positive results.[5][6] These compounds can interfere through various mechanisms, including chemical reactivity, metal chelation, or compound aggregation.[5][7] If a natural product shows activity in multiple, unrelated assays, it's a strong indicator of potential PAINS behavior.[5]
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Suggested Solution | Verification Step |
| Natural Product Color Interference | The extract itself is colored and absorbs light at the assay wavelength. | Run a "product-only" control (media + extract, no cells). Subtract this background absorbance from all readings.[1] |
| Direct Reagent Reduction | Antioxidants or other compounds in the extract directly reduce the assay reagent (e.g., MTT, resazurin).[1] | In a cell-free system, mix the extract with the assay reagent. A color/fluorescence change indicates direct reduction.[1] |
| Media Component Interference | High concentrations of certain substances in the cell culture medium (e.g., phenol (B47542) red, ascorbic acid) contribute to high absorbance. | Test the medium alone with the assay reagent to rule this out.[1] Consider using phenol red-free medium during the assay incubation step. |
| Microbial Contamination | Bacteria or yeast in the culture can metabolize the assay reagents. | Visually inspect the wells under a microscope for any signs of contamination before adding the assay reagent. |
| Precipitation of Extract | The natural product precipitates in the culture medium, scattering light and leading to artificially high absorbance readings.[1] | Visually inspect wells under a microscope for any precipitate. Improve solubility by optimizing solvent and dilution methods.[1] |
Issue 2: Low Signal or No Dose-Response
| Potential Cause | Suggested Solution | Verification Step |
| Low Cell Density | The number of viable cells is too low to generate a detectable signal. | Determine the optimal cell seeding density through a cell titration experiment before running the full assay. |
| Incorrect Assay Endpoint | The incubation time with the natural product is too short to induce a measurable cytotoxic effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[8] |
| Assay Insensitivity | The chosen viability assay may not be sensitive enough to detect subtle changes in cell viability. | Consider switching to a more sensitive method, such as an ATP-based luminescent assay.[8] |
| Cell Line Resistance | The chosen cell line may be resistant to the natural product's mechanism of action. | Verify that the cell line is appropriate for the expected mechanism of the natural product.[8] |
| Reagent Degradation | Assay reagents have expired or have been stored improperly (e.g., light exposure for MTS reagent).[9] | Check reagent expiration dates and storage conditions. Use fresh reagents if degradation is suspected. |
Issue 3: High Variability Between Replicates
| Potential Cause | Suggested Solution | Verification Step |
| Uneven Cell Seeding | An inconsistent number of cells were plated in each well.[8] | Ensure a single-cell suspension before plating by thoroughly mixing. Use calibrated pipettes and consistent technique. |
| Edge Effects | Outer wells of the microplate are prone to evaporation and temperature changes, affecting cell growth.[10] | Do not use the outer wells for experimental conditions. Fill them with sterile PBS or culture medium to create a humidity barrier.[8] |
| Inaccurate Pipetting | Inconsistent volumes of cells, media, or reagents are added to the wells. | Use calibrated pipettes and practice consistent, slow pipetting to avoid bubbles and ensure accurate volume delivery. |
| Incomplete Formazan Solubilization (MTT Assay) | The purple formazan crystals are not fully dissolved before reading the absorbance. | Ensure the solubilization solution (e.g., DMSO) is added to all wells and mix thoroughly. Visually confirm the absence of crystals.[11] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase.[2] The resulting purple formazan can be solubilized and quantified spectrophotometrically.[12]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the natural product extract. Remove the old media from the wells and add 100 µL of media containing the different concentrations of the extract. Include vehicle controls (media with solvent) and untreated controls (media only).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the media containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 540-570 nm using a microplate reader.[1][13]
Protocol 2: MTS Cytotoxicity Assay
The MTS assay uses a tetrazolium compound that, when reduced by viable cells, generates a formazan product soluble in cell culture medium, eliminating the need for a solubilization step.[14]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[14][15]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[14][15]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader.[14][15]
Protocol 3: LDH Cytotoxicity Assay
This colorimetric assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[1][3]
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Set up additional control wells for determining maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clear 96-well plate.[3][16]
-
Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[3][16]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Solution & Reading: Add 50 µL of the stop solution to each well.[3] Measure the absorbance at 490 nm.[11][3]
-
Calculation: Cytotoxicity is calculated as: (% Cytotoxicity) = (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Mandatory Visualizations
Caption: A troubleshooting workflow for inconsistent cytotoxicity results.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Potential mechanisms of assay interference by natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False positive results in cytotoxicity testing due to unexpectedly volatile compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. cellbiologics.com [cellbiologics.com]
How to handle low yield of 17-Hydroxyjolkinolide A during isolation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenge of low yield during the isolation of 17-Hydroxyjolkinolide A.
Troubleshooting Guide: Low Yield of this compound
Low yields of this compound can arise from various factors throughout the isolation process, from initial extraction to final purification. This guide outlines potential causes and corresponding solutions to optimize your workflow.
Data Presentation: Summary of Potential Causes and Solutions for Low Yield
| Potential Cause | Recommended Solution | Key Experimental Parameters to Consider |
| Suboptimal Extraction | Employ optimized extraction conditions. A study on Euphorbia fischeriana found optimal conditions to be 100% ethanol (B145695) as the solvent, an extraction temperature of 74°C, and an extraction time of 2.0 hours.[1] Consider using techniques like ultrasound-assisted extraction (UAE) to improve efficiency. | Solvent type and concentration, temperature, time, and liquid-to-solid ratio.[2] |
| Compound Degradation | Assess the stability of this compound under your experimental conditions (pH, temperature, light exposure). Minimize exposure to harsh conditions. | pH of solvents, temperature during extraction and evaporation, and light exposure. |
| Inefficient Purification | Utilize a multi-step purification strategy. This may include a combination of column chromatography (e.g., silica (B1680970) gel, Sephadex) and preparative High-Performance Liquid Chromatography (HPLC). | Choice of stationary phase, mobile phase composition, and gradient elution. |
| Inaccurate Quantification | Develop and validate a reliable analytical method for quantification, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] | Selection of appropriate standards, calibration curve linearity, and determination of limit of detection (LOD) and limit of quantification (LOQ).[5] |
| Losses During Solvent Evaporation | Use controlled evaporation techniques such as a rotary evaporator at a suitable temperature and pressure to prevent sample loss or degradation. | Temperature of the water bath and vacuum pressure. |
| Suboptimal Plant Material | Ensure the use of high-quality, properly identified, and correctly stored plant material. The concentration of secondary metabolites can vary depending on the plant's age, collection time, and storage conditions. | Plant species verification, drying method, and storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical reported yield for this compound?
A1: A study on the optimization of extraction from Euphorbia fischeriana reported a yield of 0.4245 mg/g of this compound under optimized conditions.[1] It is important to note that yields can vary significantly based on the plant source and the isolation methodology employed.
Q2: How can I improve the efficiency of my initial extraction?
A2: To enhance extraction efficiency, consider implementing Response Surface Methodology (RSM) to systematically optimize parameters like solvent concentration, temperature, and time.[2] Techniques such as ultrasound-assisted extraction (UAE) can also significantly improve yields by disrupting plant cell walls.[6]
Q3: What are the best chromatographic techniques for purifying this compound?
A3: A combination of chromatographic methods is often most effective. Initial purification can be achieved using column chromatography with adsorbents like silica gel.[7] For final purification and to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: How can I accurately quantify the amount of this compound in my samples?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is a highly sensitive and specific method for the quantification of natural products like this compound.[3][8] It is crucial to use a certified reference standard to create a calibration curve for accurate quantification.
Q5: Could the this compound be degrading during my isolation process?
A5: Yes, degradation is a potential cause of low yield. Diterpenoids can be sensitive to factors such as pH, temperature, and light. It is advisable to conduct stability studies by subjecting a purified sample to the conditions used in your isolation protocol and analyzing for degradation products.
Experimental Protocols
1. Optimized Extraction of this compound from Euphorbia fischeriana
This protocol is based on the optimized conditions reported for the extraction of diterpenoids from Euphorbia fischeriana.[1]
-
Plant Material: Dried and powdered roots of Euphorbia fischeriana.
-
Solvent: 100% Ethanol.
-
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a round-bottom flask.
-
Add 200 mL of 100% ethanol to the flask.
-
Connect the flask to a reflux condenser.
-
Heat the mixture to 74°C and maintain for 2.0 hours with constant stirring.
-
After 2.0 hours, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
2. Quantification of this compound using LC-MS
This protocol provides a general framework for quantitative analysis. Specific parameters may need to be optimized for your instrument.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
Standard Preparation:
-
Accurately weigh a certified reference standard of this compound.
-
Prepare a stock solution in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Perform serial dilutions to create a series of calibration standards with known concentrations.
-
-
Sample Preparation:
-
Dissolve a known amount of your crude extract or purified fraction in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive or negative ion mode. Monitor the specific m/z for this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in your sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for addressing low yield of this compound.
Caption: Experimental workflow for the isolation and quantification of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Optimization of the Extraction Conditions for Buddleja officinalis Maxim. Using Response Surface Methodology and Exploration of the Optimum Harvest Time [mdpi.com]
- 3. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variation in Euphorbia fischeriana extracts.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorbia fischeriana extracts. Our goal is to help you address the common challenge of batch-to-batch variation to ensure the consistency and reliability of your experimental results.
Section 1: Frequently Asked Questions (FAQs) - Understanding Batch-to-Batch Variation
Q1: What are the primary causes of batch-to-batch variation in Euphorbia fischeriana extracts?
A1: Batch-to-batch variation in botanical extracts is a multifaceted issue stemming from the natural variability of the plant material and subsequent processing.[1][2] Key factors for Euphorbia fischeriana include:
-
Genetic and Environmental Factors: The chemical composition of Euphorbia fischeriana can be influenced by its genetic makeup and growing conditions, such as climate, soil composition, and altitude.[1] The plant's distribution in regions like northeastern mainland China means that different populations may adapt to local environments, affecting the production of secondary metabolites.[3][4]
-
Harvesting and Post-Harvest Handling: The timing of harvest and the conditions under which the plant material is dried and stored can significantly impact the stability and concentration of its bioactive compounds.[1]
-
Extraction Method: The choice of solvent, temperature, and duration of the extraction process can selectively isolate different compounds, leading to variations in the final extract's chemical profile.[5][6][7]
Q2: Which chemical compounds in Euphorbia fischeriana are most susceptible to variation?
A2: Euphorbia fischeriana is rich in a diverse array of chemical constituents, with diterpenoids being the most prominent and bioactive.[3][8] These diterpenoids, including ent-abietanes, tiglianes, and ingenanes, are often the focus of research due to their anti-tumor, anti-inflammatory, and anti-HIV activities.[3][9] However, the concentrations of these complex molecules, such as jolkinolide A, jolkinolide B, and 17-hydroxyjolkinolide B, can vary significantly between different plant samples.[10][11] Other compound classes like triterpenoids, steroids, and phenolic compounds can also exhibit variability.[3][8]
Q3: How can batch-to-batch variation impact my experimental results?
A3: Inconsistent extract composition can lead to several experimental problems:
-
Variable Biological Activity: Fluctuations in the concentration of bioactive diterpenoids can cause significant differences in the observed efficacy of the extract in biological assays, such as cytotoxicity studies on cancer cell lines.[9][12]
-
Poor Reproducibility: Inconsistent batches make it difficult to reproduce experimental findings, a cornerstone of scientific validity.
-
Difficulty in Identifying Active Compounds: If the chemical profile of each batch is not well-defined, it becomes challenging to correlate specific compounds with observed biological effects.
Section 2: Troubleshooting Guide - Analytical and Experimental Issues
This section provides guidance on common issues encountered during the analysis and use of Euphorbia fischeriana extracts.
Q4: My current batch of Euphorbia fischeriana extract shows lower than expected cytotoxicity. How can I troubleshoot this?
A4: Lower-than-expected biological activity is a common problem linked to batch variation. Here's a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Inconsistent Biological Activity
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. sciforum.net [sciforum.net]
- 3. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparative Transcriptomics and Metabolites Analysis of Two Closely Related Euphorbia Species Reveal Environmental Adaptation Mechanism and Active Ingredients Difference [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of extraction for diterpenoids from Euphorbia fischeriana Steud using response surface methodology and structure identification by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two new compounds from euphorbia fischeriana steud. and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anticancer Properties of 17-Hydroxyjolkinolide B and Jolkinolide B
For researchers and professionals in drug development, understanding the nuanced differences between related bioactive compounds is critical for identifying promising therapeutic leads. This guide provides a detailed comparison of the anticancer activities of two diterpenoids, 17-Hydroxyjolkinolide B and Jolkinolide B, focusing on their mechanisms of action and supported by available experimental data.
Recent studies have highlighted the potential of Jolkinolide B and its hydroxylated analog, 17-Hydroxyjolkinolide B, as potent anticancer agents. While both compounds, derived from plants of the Euphorbia genus, exhibit cytotoxic effects against a range of cancer cell lines, they appear to achieve this through distinct as well as overlapping signaling pathways. It is important to note that while the user requested a comparison with 17-Hydroxyjolkinolide A, the available scientific literature predominantly focuses on the anticancer properties of 17-Hydroxyjolkinolide B, suggesting a likely misidentification in the initial query. This guide will therefore focus on the comparison between Jolkinolide B and the more extensively studied 17-Hydroxyjolkinolide B.
Quantitative Analysis of Anticancer Activity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Jolkinolide B against various cancer cell lines. At present, specific IC50 values for 17-Hydroxyjolkinolide B are not widely reported in the available literature, limiting a direct quantitative comparison.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Time (h) | Citation |
| Jolkinolide B | MKN45 | Gastric Cancer | 44.69 ± 2.26 | 24 | [1] |
| MKN45 | Gastric Cancer | 33.64 ± 3.64 | 48 | [1] | |
| AGS | Gastric Cancer | 15.99 | Not Specified | [2] | |
| MKN45 | Gastric Cancer | 33.30 | Not Specified | [2] |
Mechanisms of Anticancer Action
Jolkinolide B has been shown to exert its anticancer effects through multiple pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and metastasis.
-
Cell Cycle Arrest and Apoptosis: In gastric cancer cells, Jolkinolide B induces S-phase cell cycle arrest by activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway. It also triggers apoptosis through the mitochondrial pathway.[1] Furthermore, in breast cancer cells, it promotes apoptosis by downregulating the PI3K-Akt signaling pathway.[3] A recent study also demonstrated that Jolkinolide B can induce PANoptosis, a regulated form of cell death, in gastric cancer cells by activating caspase-8.[2]
-
Inhibition of Metastasis: Jolkinolide B has been observed to inhibit the adhesion and invasion of breast cancer cells by targeting the FAK/ERK signaling pathway.[4]
-
Sensitization to other therapies: In bladder cancer, Jolkinolide B has been shown to sensitize cancer cells to mTOR inhibitors by dually inhibiting Akt signaling and autophagy.[5] It also targets the thioredoxin and glutathione (B108866) systems to induce ROS-mediated paraptosis and apoptosis.[6]
17-Hydroxyjolkinolide B also demonstrates potent anticancer activity, with a primary focus in the literature on its modulation of key signaling pathways involved in cancer cell survival and proliferation.
-
Inhibition of STAT3 Signaling: A significant mechanism of action for 17-Hydroxyjolkinolide B is the potent inhibition of the STAT3 signaling pathway, which is crucial for the development and progression of many human tumors.[7]
-
Modulation of PI3K/Akt/mTOR and NF-κB Pathways: Research indicates that 17-Hydroxyjolkinolide B may also exert its anticancer effects by suppressing the PI3K/Akt/mTOR and NF-κB pathways.[7]
Signaling Pathway Diagrams
To visualize the molecular interactions, the following diagrams illustrate the key signaling pathways affected by Jolkinolide B and 17-Hydroxyjolkinolide B.
Caption: Signaling pathways targeted by Jolkinolide B leading to anticancer effects.
Caption: Signaling pathways targeted by 17-Hydroxyjolkinolide B.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the referenced studies for evaluating the anticancer activity of these compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The cells are then treated with various concentrations of Jolkinolide B or 17-Hydroxyjolkinolide B for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.[1]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Living cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[8]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 540-595 nm. The results are used to calculate the cell viability and the IC50 value.[8]
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by the compounds.
-
Cell Lysis: After treatment with the compounds, cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, STAT3, Caspase-8).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Caption: A typical experimental workflow for comparing anticancer compounds.
Conclusion
Both Jolkinolide B and 17-Hydroxyjolkinolide B are promising natural compounds with significant anticancer properties. Jolkinolide B demonstrates a broader range of characterized mechanisms, including induction of multiple forms of programmed cell death and inhibition of metastasis through various signaling pathways. 17-Hydroxyjolkinolide B's known activity is centered on the potent inhibition of the STAT3 signaling pathway, a critical target in oncology.
References
- 1. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 3. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-metastatic effect of jolkinolide B and the mechanism of activity in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jolkinolide B sensitizes bladder cancer to mTOR inhibitors via dual inhibition of Akt signaling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jolkinolide B targets thioredoxin and glutathione systems to induce ROS-mediated paraptosis and apoptosis in bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17-hydroxy-jolkinolide B potentiated CTLA4ab therapy through targeting tumor suppression and immune activation by downregulating PD-L1 expression in lung adenocarcinoma - Chen - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. researchtweet.com [researchtweet.com]
Cross-validation of 17-Hydroxyjolkinolide A's bioactivity in different cancer models.
While direct and extensive research on the bioactivity of 17-Hydroxyjolkinolide A in various cancer models remains limited in publicly available scientific literature, a clearer understanding of its potential can be gleaned from the study of its close structural analogs, Jolkinolide A (JA) and Jolkinolide B (JB). These diterpenoids, extracted from the roots of Euphorbia fischeriana Steud, have demonstrated notable anti-tumor activities across different cancer cell lines. This guide provides a comparative overview of the bioactivity of Jolkinolide A and B, offering insights into their mechanisms of action and potential as anticancer agents.
Comparative Bioactivity of Jolkinolide A and Jolkinolide B
The cytotoxic effects of Jolkinolide A and B have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cancer Model | Cell Line | IC50 (µg/mL) | Reference |
| Jolkinolide A | Lung Adenocarcinoma | A549 | Not explicitly quantified, but shown to be less potent than JB. | [1][2] |
| Jolkinolide B | Lung Adenocarcinoma | A549 | Shown to have significant inhibitory effects at concentrations of 20, 40, 60, 80, and 100 µg/mL. | [2] |
| Jolkinolide B | Gastric Cancer | MKN45 | Significant apoptosis observed at 100 µM. | [3] |
| Jolkinolide B | Gastric Cancer | AGS | Significant apoptosis observed at 20 µM. | [3] |
Mechanisms of Action: Targeting Key Cancer Pathways
Both Jolkinolide A and B have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A primary mechanism of action for both compounds is the inhibition of the Akt-STAT3-mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. By inhibiting this pathway, Jolkinolides A and B can effectively suppress tumor cell growth.
Furthermore, Jolkinolide B has been demonstrated to induce cell cycle arrest and apoptosis in gastric cancer cells.[4] It achieves this by causing DNA damage and activating the ATR-CHK1-CDC25A-Cdk2 signaling pathway, leading to S-phase cell cycle arrest.[4] Additionally, Jolkinolide B triggers the mitochondrial pathway of apoptosis, further contributing to its cancer cell-killing ability.[4] A recent study has also implicated Jolkinolide B in activating PANoptosis, a regulated cell death pathway, in gastric cancer cells by targeting Caspase-8.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are the key experimental protocols used to assess the bioactivity of Jolkinolides.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A549, MKN45) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Jolkinolide A or B for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound as described above.
-
Cell Harvesting: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Total protein is extracted from treated and untreated cells.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, STAT3, mTOR, Caspase-8) followed by incubation with secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing the Molecular Mechanisms
To illustrate the intricate signaling pathways affected by Jolkinolides, the following diagrams are provided.
References
- 1. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 4. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Efficacy of 17-Hydroxyjolkinolide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Note on 17-Hydroxyjolkinolide A: Extensive literature review reveals a significant scarcity of in vivo anticancer research specifically on this compound. The preponderance of available scientific data focuses on the closely related diterpenoids, 17-Hydroxyjolkinolide B (HJB) and its parent compound, Jolkinolide B (JB) . This guide will therefore provide a comprehensive in vivo validation and comparison for HJB as a potent anticancer agent, which may serve as a valuable proxy for understanding the potential of related jolkinolide compounds.
Comparative In Vivo Efficacy of 17-Hydroxyjolkinolide B and Standard Chemotherapeutics
The in vivo anticancer effects of 17-Hydroxyjolkinolide B (HJB) and Jolkinolide B (JB) have been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition. For objective comparison, their performance is presented alongside standard-of-care chemotherapy agents—Doxorubicin (B1662922), Cisplatin, and Paclitaxel—in similar cancer models.
| Compound | Cancer Type | Cell Line | Animal Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Jolkinolide B (JB) | Gastric Cancer | MKN45 | Nude Mice | 20 mg/kg/day | Significant decrease in tumor weight and volume | [1] |
| Jolkinolide B (JB) | Gastric Cancer | MKN45 | Nude Mice | 40 mg/kg/day | Significant decrease in tumor weight and volume | [1] |
| Jolkinolide B (JB) | Melanoma | B16F10 | Mouse Xenograft | Not Specified | Suppressed tumor growth and induced tumor apoptosis | [2] |
| 17-Hydroxy-jolkinolide B (HJB) (in HA-Liposomes) | Breast Cancer | 4T1 | BALB/c Mice | Not Specified | Strong tumor suppression and inhibition of metastasis | [3] |
| Doxorubicin | Breast Cancer | MDA-MB-468LN | Nude Mice | Not Specified | Delayed tumor progression by ~10 weeks | [4] |
| Doxorubicin | Breast Cancer | 4T1 | Mice | 7.5 mg/kg | Significantly reduced tumor size and weight | [5] |
| Cisplatin | Lung Cancer | A549 | Xenograft Model | 1 mg/kg | 54% Tumor Growth Inhibition (TGI) | [6] |
| Cisplatin | Lung Cancer | Lewis Lung Carcinoma | C57/BL/6 Mice | Not Specified | Significant inhibition of tumor growth | [7] |
| Paclitaxel | Ovarian Cancer | Ovarian Carcinoma Cells | F344 Rats | Not Specified | Significantly reduced tumor weight and ascites volume | [8] |
| Paclitaxel (in combination with Onvansertib) | Ovarian Cancer | Patient-Derived Xenografts (PDX) | Nude Mice | 15 mg/kg/week | Prolonged survival | [9] |
Key Signaling Pathways Modulated by Jolkinolides
17-Hydroxyjolkinolide B and Jolkinolide B exert their anticancer effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival.[10][11] Jolkinolide B has been shown to inhibit this pathway, leading to decreased cancer cell viability.[12]
JAK/STAT Signaling Pathway
The JAK/STAT signaling cascade plays a pivotal role in cytokine-mediated cell survival and proliferation. Constitutive activation of this pathway is common in many cancers.[13] 17-Hydroxyjolkinolide B has been identified as a potent inhibitor of STAT3 activation by directly targeting JAKs.[14]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and is implicated in cancer development and progression by promoting cell proliferation and survival.[15] Flavonoids and other natural compounds are known to exert anticancer effects by suppressing NF-κB signaling.[16][17]
Experimental Protocols for In Vivo Validation
The following provides a generalized methodology for assessing the in vivo anticancer efficacy of a test compound, such as 17-Hydroxyjolkinolide B, using a xenograft mouse model.
Experimental Workflow
Detailed Methodology
-
Cell Culture:
-
The selected human cancer cell line (e.g., MKN45 for gastric cancer) is cultured in appropriate media and conditions until a sufficient number of cells are obtained for inoculation.[1]
-
-
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are typically used for xenograft studies to prevent rejection of human tumor cells.[1]
-
Animals are allowed to acclimatize to the laboratory conditions for at least one week prior to the experiment.
-
-
Tumor Inoculation:
-
A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the commencement of treatment.
-
-
Grouping and Treatment:
-
Mice are randomly assigned to different treatment groups:
-
Vehicle Control (receiving the solvent used to dissolve the compound)
-
Test Compound (e.g., 17-Hydroxyjolkinolide B at various doses)
-
Positive Control (a standard chemotherapeutic agent like cisplatin)
-
-
The compound is administered via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule (e.g., daily for 14 days).[1]
-
-
Monitoring and Data Collection:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study period, the mice are euthanized, and the tumors are excised and weighed.
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.
-
Statistical analysis is performed to compare the tumor volumes and weights between the different treatment groups.
-
-
Histological and Molecular Analysis:
-
Excised tumor tissues can be used for further analysis, such as immunohistochemistry to examine the expression of biomarkers related to the drug's mechanism of action (e.g., proliferation markers, apoptosis markers).
-
Conclusion
The available in vivo data strongly support the potential of 17-Hydroxyjolkinolide B as a promising anticancer agent. It demonstrates significant tumor growth inhibition in preclinical models, comparable in some respects to established chemotherapeutic drugs. Its mechanism of action, involving the modulation of key cancer-related signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, provides a strong rationale for its therapeutic potential. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile across a broader range of cancer types and in combination with other therapies. While direct evidence for this compound is currently lacking, the robust findings for HJB provide a solid foundation for the continued investigation of the jolkinolide family of compounds in cancer therapy.
References
- 1. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jolkinolide B induces apoptosis and inhibits tumor growth in mouse melanoma B16F10 cells by altering glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of growth and metastasis of breast cancer by targeted delivery of 17-hydroxy-jolkinolide B via hyaluronic acid-coated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Localized doxorubicin chemotherapy with a biopolymeric nanocarrier improves survival and reduces toxicity in xenografts of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-Dose Radiation Enhanced Inhibition of Breast Tumor Xenograft and Reduced Myocardial Injury Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Paclitaxel nanoparticle inhibits growth of ovarian cancer xenografts and enhances lymphatic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. boa.unimib.it [boa.unimib.it]
- 10. mdpi.com [mdpi.com]
- 11. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JAK-STAT Signalling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 17. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Jolkinolide Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the rich chemical diversity of the natural world. Among the promising candidates are jolkinolide derivatives, a class of ent-abietane diterpenoids primarily isolated from plants of the Euphorbia genus. These compounds have demonstrated significant cytotoxic and anti-inflammatory activities, making them a focal point for structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential. This guide provides a comprehensive comparison of jolkinolide derivatives, supported by experimental data, to elucidate the structural features crucial for their biological activity.
Comparative Cytotoxicity of Jolkinolide Derivatives
A key aspect of understanding the therapeutic potential of jolkinolide derivatives lies in a direct comparison of their cytotoxic effects against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of a series of ent-abietane diterpenoids, including several jolkinolide derivatives, against human breast cancer cell lines (MCF-7, ZR-75-1, and MDA-MB-231) and a non-cancerous human breast epithelial cell line (MCF-10A). This quantitative data allows for a clear assessment of both the potency and selectivity of these compounds.
| Compound | MCF-7 (IC₅₀, µM) | ZR-75-1 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | MCF-10A (IC₅₀, µM) |
| Jolkinolide A | > 40 | > 40 | > 40 | > 40 |
| Jolkinolide B | 18.32 ± 1.54 | 23.56 ± 2.11 | 29.87 ± 2.53 | > 40 |
| 17-hydroxyjolkinolide A | 10.23 ± 0.98 | 15.78 ± 1.34 | 19.45 ± 1.87 | > 40 |
| 17-hydroxyjolkinolide B | 5.87 ± 0.45 | 8.92 ± 0.76 | 11.23 ± 1.09 | 35.67 ± 3.12 |
| 2-acetoxy-17-hydroxyjolkinolide B | 7.12 ± 0.63 | 10.34 ± 0.99 | 13.56 ± 1.21 | 38.12 ± 3.54 |
| Jolkinolide E | > 40 | > 40 | > 40 | > 40 |
| 17-acetoxyjolkinolide A | > 40 | > 40 | > 40 | > 40 |
| 17-acetoxyjolkinolide B | 12.45 ± 1.11 | 18.76 ± 1.65 | 22.89 ± 2.01 | > 40 |
| Euphorbia factor L1 | > 40 | > 40 | > 40 | > 40 |
| Euphorbia factor L2 | > 40 | > 40 | > 40 | > 40 |
| Euphorbia factor L3 | > 40 | > 40 | > 40 | > 40 |
| Doxorubicin (Positive Control) | 0.87 ± 0.07 | 1.02 ± 0.09 | 1.23 ± 0.11 | 5.67 ± 0.43 |
Data extracted from a study on ent-abietane diterpenoids from Euphorbia fischeriana. The study highlighted the importance of the acetoxyl or hydroxyl group at C-17 and the epoxy group at C11-C12 for cytotoxic activity[1].
Structure-Activity Relationship Insights
The data presented in the table reveals several key insights into the structure-activity relationship of jolkinolide derivatives:
-
Importance of the C-17 Hydroxyl Group: A clear trend emerges with the presence of a hydroxyl group at the C-17 position. 17-hydroxyjolkinolide B exhibits significantly higher cytotoxicity compared to Jolkinolide B across all tested cancer cell lines. Similarly, this compound is more potent than Jolkinolide A. This suggests that the hydroxyl group at this position is crucial for enhancing anticancer activity.
-
Effect of Acetoxylation at C-17: Acetylation of the C-17 hydroxyl group, as seen in 17-acetoxyjolkinolide B, leads to a decrease in cytotoxicity compared to its hydroxylated counterpart, 17-hydroxyjolkinolide B. This indicates that a free hydroxyl group is more favorable for activity than an acetoxy group at this position.
-
Role of the Epoxy Group: The presence of an epoxy group at the C11-C12 position appears to be a critical determinant of activity. Derivatives lacking this feature or having alternative substitutions at this position generally show weaker or no cytotoxic effects.
-
Influence of the Lactone Ring: While not extensively varied in this dataset, the α,β-unsaturated γ-lactone ring is a common feature among active diterpenoids and is believed to be important for their biological activity, potentially through Michael addition reactions with biological nucleophiles.
Signaling Pathways Targeted by Jolkinolide Derivatives
Jolkinolide derivatives exert their biological effects by modulating key intracellular signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate some of the primary pathways targeted by these compounds.
References
Diterpenoids from Euphorbia fischeriana: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of diterpenoids isolated from the traditional medicinal herb Euphorbia fischeriana. This plant, also known as "Lang Du," has a long history in traditional Chinese medicine for treating various ailments, including cancer and inflammatory diseases. Modern phytochemical investigations have revealed a rich diversity of diterpenoids as the primary bioactive constituents.[1][2]
This comparative study summarizes the structural diversity of these compounds, presents their biological activities with supporting quantitative data, and provides detailed experimental protocols for their isolation and evaluation. The information is intended to serve as a valuable resource for further research and development of novel therapeutic agents.
Structural Diversity of Diterpenoids in Euphorbia fischeriana
Diterpenoids from Euphorbia fischeriana are characterized by a wide array of carbon skeletons. To date, over 90 diterpenoids have been isolated and identified from this plant.[1] These are primarily classified into several major types, including ent-abietane, ent-atisane, lathyrane, tigliane (B1223011), and rosane, among others.[1][3][4][5] The structural variety within each class, arising from different substitution patterns and stereochemistry, contributes to their diverse biological activities.
Comparative Biological Activities
The diterpenoids of Euphorbia fischeriana exhibit a broad spectrum of pharmacological effects, with cytotoxic and anti-inflammatory activities being the most prominent.[1][4] The following sections and tables provide a comparative overview of their performance in various biological assays.
Cytotoxic Activity
A significant number of diterpenoids from E. fischeriana have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The ent-abietane, lathyrane, and tigliane types are among the most active. The tables below summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their anti-proliferative potency.
Table 1: Cytotoxic Activity of ent-Abietane Diterpenoids from Euphorbia fischeriana
| Compound | Cell Line | IC50 (µM) | Reference |
| Jolkinolide B | C4-2B | <10 | [6] |
| C4-2B/ENZR | <10 | [6] | |
| Euphonoid A | C4-2B | <10 | [6] |
| C4-2B/ENZR | <10 | [6] | |
| Euphonoid H | C4-2B | 5.52 ± 0.65 | [7] |
| C4-2B/ENZR | 4.16 ± 0.42 | [7] | |
| Euphonoid I | C4-2B | 4.49 ± 0.78 | [7] |
| C4-2B/ENZR | 5.74 ± 0.45 | [7] | |
| Euphorbiabietane F | HepG2 | Moderate Inhibition | [8] |
| A549 | Moderate Inhibition | [8] | |
| Euphorfinoid M | HeLa | 3.62 ± 0.31 | [9] |
| 17-hydroxyjolkinolide B | - | - | [10] |
Table 2: Cytotoxic Activity of Lathyrane Diterpenoids from Euphorbia fischeriana
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphofischer A | C4-2B | 11.3 | [2][11] |
| C4-2B/ENZR | >20 | [2] | |
| MDA-MB-231 | >20 | [2] |
Table 3: Cytotoxic Activity of ent-Atisane Diterpenoids from Euphorbia fischeriana
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorfinoid A | Hcc1806 | 15.53 ± 0.21 | [12][13] |
Table 4: Cytotoxic Activity of Tigliane and Other Diterpenoids from Euphorbia fischeriana
| Compound | Cell Line | IC50 (µM) | Reference |
| Euphorfischerin A (Tigliane) | HeLa | 4.6 | [14] |
| H460 | 11.5 | [14] | |
| Namalwa | 16.4 | [14] | |
| Euphorfischerin B (Tigliane) | HeLa | 9.5 | [14] |
| H460 | 17.4 | [14] | |
| Namalwa | 13.3 | [14] | |
| Ebracteolatas D (ent-Rosane) | A549 | 22.03 ± 0.39 | [15] |
| Ebractenoid Q (ent-Rosane) | HCT-116 | 33.18 ± 0.47 | [15] |
| A549 | 2.81 ± 0.65 | [15] | |
| HepG-2 | 27.24 ± 0.41 | [15] |
Anti-inflammatory Activity
Several diterpenoids from E. fischeriana have been investigated for their anti-inflammatory properties. Jolkinolide B and 17-hydroxyjolkinolide B, both ent-abietane-type diterpenoids, have shown significant effects by modulating key inflammatory pathways.[1]
-
Jolkinolide B has been reported to exert a protective effect against lipopolysaccharide (LPS)-induced acute lung injury in mice. It significantly inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1] At the molecular level, Jolkinolide B inhibits the degradation of IκBα and the phosphorylation of NF-κB p65 and MAPK.[1]
-
17-Hydroxy-jolkinolide B has been identified as a potential anti-inflammatory drug candidate. It inhibits the production of PGE2, NO, IL-6, and TNF-α in LPS-stimulated RAW264.7 cells. This compound suppresses the expression of COX-2 and iNOS genes by inhibiting MAPK phosphorylation and NF-κB activation.[1] Furthermore, it has been shown to be a potent inhibitor of the JAK/STAT3 signaling pathway.[16]
Other Biological Activities
Beyond cytotoxicity and anti-inflammatory effects, diterpenoids from E. fischeriana have been explored for other therapeutic applications:
-
Anti-HIV Activity: A tigliane-type diterpenoid, prostratin, has attracted interest for its ability to activate latent HIV-1 reservoirs.[1] Additionally, a new tigliane diterpenoid glycoside, fischeroside C, has shown anti-HIV-1 activity with an EC50 value of 0.02 µM.[17][18]
-
Antifeedant Activity: Tigliane diterpenoids isolated from the latex of E. fischeriana have demonstrated significant antifeedant activity against the cotton bollworm, Helicoverpa armigera.[19][20]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for researchers.
General Experimental Procedure for Isolation and Purification of Diterpenoids
The isolation of diterpenoids from E. fischeriana typically involves a multi-step process combining various chromatographic techniques.
Caption: General workflow for the isolation of diterpenoids.
-
Plant Material: The dried and powdered roots of Euphorbia fischeriana are used as the starting material.[21]
-
Extraction: The powdered roots are extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.[21]
-
Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc). The EtOAc fraction, which is rich in diterpenoids, is collected.[21]
-
Column Chromatography: The EtOAc fraction is subjected to a series of column chromatographic separations.
-
Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient elution system, typically with dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).[21]
-
MCI Gel Column Chromatography: Further separation of the fractions is achieved using MCI gel column chromatography with a methanol-water gradient.[21]
-
Sephadex LH-20: Fractions are then purified using Sephadex LH-20 column chromatography to remove smaller molecules and pigments.[21]
-
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is performed using semi-preparative HPLC with a suitable solvent system (e.g., acetonitrile-water).[21]
-
Structure Elucidation: The structures of the isolated pure compounds are determined by extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and comparison with literature data.[2][6][7][8][13][14][15][22][23]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the isolated diterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (diterpenoids) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Signaling Pathways
Several diterpenoids from E. fischeriana have been shown to exert their biological effects by modulating specific cellular signaling pathways.
NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of compounds like 17-hydroxyjolkinolide B are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK pathways by diterpenoids.
Conclusion
The diterpenoids from Euphorbia fischeriana represent a rich source of structurally diverse and biologically active compounds with significant potential for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. This comparative guide provides a foundation for researchers to identify promising lead compounds and to design further studies to explore their therapeutic potential. The detailed experimental protocols and pathway diagrams offer practical tools to facilitate ongoing research in this exciting field of natural product chemistry.
References
- 1. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Structural Diversity and Biological Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Euphonoids A-G, cytotoxic diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Three new diterpenoids from the roots of Euphorbia fischeriana and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ACG Publications - Cytotoxic Lathyrane Diterpenoids from the Roots of Euphorbia fischeriana [acgpubs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Euphorfinoids A and B, a pair of ent-atisane diterpenoid epimers from the roots of Euphorbia fischeriana, and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A New Diterpenoid with Cytotoxic Activities from the Roots of <i>Euphorbia fischeriana</i> - ProQuest [proquest.com]
- 16. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tigliane-type diterpenoid glycosides from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Bioactive tigliane diterpenoids from the latex of Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. acgpubs.org [acgpubs.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Structurally diverse diterpenoids from the roots of Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Jolkinolide Analogs for Cancer Cells Versus Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high selectivity for malignant cells over healthy tissues remains a cornerstone of oncological research. 17-Hydroxyjolkinolide A, a diterpenoid isolated from plants of the Euphorbiaceae family, belongs to a class of compounds that have demonstrated potential as anticancer agents. However, a comprehensive evaluation of the selectivity of this compound is currently hindered by a lack of direct comparative data on its cytotoxic effects on cancerous versus non-cancerous cell lines.
This guide provides a comparative analysis based on the available data for its close analog, 17-Hydroxyjolkinolide B (HJB) , and other related jolkinolide compounds. The data presented herein, while not directly pertaining to this compound, offers valuable insights into the potential selectivity profile of this class of diterpenoids. For a robust comparison, we have included data on Paclitaxel , a widely used chemotherapeutic agent with a known selectivity profile.
Data Presentation: Comparative Cytotoxicity
The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 (half-maximal inhibitory concentration) in a normal cell line to that in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Due to the limited availability of public data on the effects of this compound and its analogs on normal cell lines, a complete SI profile cannot be constructed. The following table summarizes the available IC50 values for jolkinolide analogs and Paclitaxel across various cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 17-Hydroxyjolkinolide B (HJB) | DU-145 | Prostate Cancer | Data not available | WI-38 | >10 | Data not available |
| PC-3 | Prostate Cancer | Data not available | ||||
| ACHN | Renal Carcinoma | Data not available | ||||
| Jolkinolide B (JB) | MKN45 | Gastric Cancer | 44.69 (24h) | HUVEC | >100 | >2.24 |
| 33.64 (48h) | >2.97 | |||||
| A549 | Non-small cell lung cancer | ~20-100 µg/mL | HUVEC | >100 µg/mL | >1-5 | |
| Jolkinolide A (JA) | A549 | Non-small cell lung cancer | ~20-100 µg/mL | HUVEC | >100 µg/mL | >1-5 |
| Paclitaxel | A549 | Non-small cell lung cancer | ~0.002-0.01 | HUVEC | ~0.003 | ~0.3-1.5 |
| MCF-7 | Breast Cancer | ~0.001-0.005 | HMEC | ~0.004 | ~0.8-4 |
*Concentrations for Jolkinolide A and B in A549 and HUVEC cells were reported in µg/mL and have been estimated for comparative purposes. The exact molar concentrations would depend on their molecular weights.
Note: The data for HJB on normal human foreskin fibroblast (WI-38) cells indicates low cytotoxicity at concentrations up to 10 µM, suggesting potential selectivity. However, without corresponding IC50 values in cancer cell lines from the same study, a definitive SI cannot be calculated. The data for Jolkinolide B suggests some degree of selectivity for gastric and lung cancer cells over human umbilical vein endothelial cells (HUVECs).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of cytotoxicity and apoptosis.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][2][3]
-
b) Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored or fluorescent product, proportional to the number of lysed cells.
-
Procedure:
-
Plate cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for a specified time, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.[4][5][6][7][8]
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Procedure:
-
Seed and treat cells with the test compound as previously described.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The cell populations are quantified as follows:
-
Mandatory Visualizations
Experimental Workflow for Selectivity Evaluation
Caption: Workflow for evaluating the selectivity of an anticancer compound.
Signaling Pathway Modulation by Jolkinolides
Jolkinolide B has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and JAK/STAT pathways.[14][15][16][17]
Caption: Simplified PI3K/Akt and JAK/STAT signaling pathways modulated by Jolkinolide B.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. tiarisbiosciences.com [tiarisbiosciences.com]
- 5. LDH Cytotoxicity Assay [bio-protocol.org]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 13. scispace.com [scispace.com]
- 14. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Jolkinolide B sensitizes bladder cancer to mTOR inhibitors via dual inhibition of Akt signaling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Potency of 17-Hydroxyjolkinolide A: A Comparative Analysis of ent-Abietane Diterpenoids in Cancer Research
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the ent-abietane diterpenoid, 17-Hydroxyjolkinolide A, reveals its standing amongst related compounds in the ongoing search for novel anticancer agents. This guide provides a detailed comparison of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
The family of ent-abietane diterpenoids, naturally occurring compounds found in various plant species, particularly of the Euphorbia genus, has garnered significant attention for its diverse biological activities. Among these, their cytotoxic effects against cancer cell lines are of paramount interest. This report focuses on this compound and its analogues, offering a side-by-side comparison of their potency.
Comparative Efficacy: A Quantitative Overview
The cytotoxic efficacy of this compound and other selected ent-abietane diterpenoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological function, serves as the primary metric for comparison. The data, collated from multiple studies, is presented in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MCF-7 | Breast Cancer | Data Not Explicitly Found | |
| ZR-75-1 | Breast Cancer | Data Not Explicitly Found | ||
| MDA-MB-231 | Breast Cancer | Data Not Explicitly Found | ||
| 17-Hydroxyjolkinolide B | C4-2B | Prostate Cancer | 4.16 ± 0.42 | [1][2] |
| C4-2B/ENZR | Prostate Cancer | 5.74 ± 0.45 | [1][2] | |
| HeLa | Cervical Cancer | <10 | [3] | |
| Jolkinolide A | A549 | Lung Cancer | >100 µg/ml | [4][5] |
| Jolkinolide B | A549 | Lung Cancer | <100 µg/ml | [4][5] |
| MKN45 | Gastric Cancer | 44.69 ± 2.26 (24h) | [6] | |
| MKN45 | Gastric Cancer | 33.64 ± 3.64 (48h) | [6] | |
| AGS | Gastric Cancer | 15.99 | [7] | |
| MKN45 | Gastric Cancer | 33.30 | [7] | |
| B16F10 | Melanoma | Qualitative Data | [8] | |
| Euphonoid H | C4-2B | Prostate Cancer | 4.16 ± 0.42 | [1][2] |
| C4-2B/ENZR | Prostate Cancer | 5.74 ± 0.45 | [1][2] | |
| Euphonoid I | C4-2B | Prostate Cancer | 4.49 ± 0.78 | [1] |
| C4-2B/ENZR | Prostate Cancer | 5.74 ± 0.45 | [1] | |
| Euphorfischerin A | HeLa | Cervical Cancer | 4.6 | [9] |
| H460 | Lung Cancer | 11.5 | [9] | |
| Namalwa | Burkitt's Lymphoma | 16.4 | [9] | |
| Euphorfischerin B | HeLa | Cervical Cancer | 9.5 | [9] |
| H460 | Lung Cancer | 17.4 | [9] | |
| Namalwa | Burkitt's Lymphoma | 13.3 | [9] |
Note: While a study mentions the optimization of extraction for this compound, specific IC50 values were not provided in the search results[10]. Further research is needed to quantify its specific cytotoxic activity.
Experimental Protocols
The determination of cytotoxic activity, as summarized in the table above, is predominantly carried out using the MTT assay.
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the ent-abietane diterpenoids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several ent-abietane diterpenoids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Jolkinolide B, a closely related compound to this compound, has been shown to inhibit the proliferation of cancer cells through the downregulation of the PI3K-Akt and JAK/STAT signaling pathways.
Below are diagrammatic representations of a generic experimental workflow for assessing cytotoxicity and the NF-κB signaling pathway, which is a common target in cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jolkinolide A and Jolkinolide B Inhibit Proliferation of A549 Cells and Activity of Human Umbilical Vein Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jolkinolide B induces cell cycle arrest and apoptosis in MKN45 gastric cancer cells and inhibits xenograft tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 8. Jolkinolide B induces apoptosis and inhibits tumor growth in mouse melanoma B16F10 cells by altering glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic Diterpenoids from Euphorbia fischeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of 17-Hydroxyjolkinolide A: A Comparative Guide
Note on Compound Specificity: Information specifically detailing the molecular target validation of 17-Hydroxyjolkinolide A is limited in the current scientific literature. This guide will therefore focus on the closely related and well-studied compound, 17-Hydroxyjolkinolide B (HJB) , a diterpenoid isolated from the same plant, Euphorbia fischeriana. The experimental data and proposed molecular targets discussed herein pertain to HJB and serve as a strong proxy for understanding the biological activity of this compound.
Introduction to 17-Hydroxyjolkinolide B (HJB) and its Putative Molecular Targets
17-Hydroxyjolkinolide B (HJB) is a bioactive natural product that has demonstrated significant anti-inflammatory and anti-mycobacterial properties.[1][2] These dual activities suggest that HJB may interact with multiple molecular targets within different cellular contexts. This guide explores the validation of its primary putative targets:
-
Anti-Inflammatory Action: HJB has been shown to exert its anti-inflammatory effects by suppressing the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][3] These pathways are critical regulators of the inflammatory response.
-
Anti-Mycobacterial Action: In the context of Mycobacterium tuberculosis, HJB is proposed to inhibit the function of RNA polymerase, a crucial enzyme for bacterial transcription. Specifically, it is suggested to interact with the RpoB and RpoC subunits of the RNA polymerase holoenzyme.[2]
This guide provides a comparative analysis of HJB with other known inhibitors of these pathways, detailed experimental protocols for target validation, and visual representations of the relevant biological and experimental workflows.
Comparative Analysis of Inhibitor Potency
To objectively assess the potential of 17-Hydroxyjolkinolide B as a therapeutic agent, its inhibitory activity must be compared with established inhibitors of its putative molecular targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values for HJB and a selection of alternative compounds.
Table 1: Comparison of Anti-Inflammatory Agent Potency
| Compound | Target Pathway/Enzyme | IC50 Value | Reference |
| 17-Hydroxyjolkinolide B | MAPK & NF-κB Pathways | Not Reported | [1][3] |
| SB203580 | p38 MAPK | 50 nM (p38α), 100 nM (p38β2) | [4] |
| U0126 | MEK1/2 | 72 nM (MEK1), 58 nM (MEK2) | [5] |
| Bay 11-7082 | IKK (NF-κB pathway) | 5-10 µM (inhibition of IκBα phosphorylation) | |
| Parthenolide | IKK (NF-κB pathway) | ~5 µM |
Table 2: Comparison of Anti-Mycobacterial Agent Potency
| Compound | Target Enzyme | Potency (MIC or IC50) | Reference |
| 17-Hydroxyjolkinolide B | RNA Polymerase (RpoB/RpoC) | MIC: 1-12 µg/mL | [2] |
| Rifampicin | RNA Polymerase (RpoB) | MIC: ≤ 0.015 µg/mL (susceptible strains) | [6] |
| Thiolutin | RNA Polymerase | MIC: 8-64 µg/mL (against S. aureus) | |
| Holomycin | RNA Polymerase | MIC: 8-32 µg/mL (against S. aureus) |
Experimental Protocols for Molecular Target Validation
Validating the direct interaction between a small molecule and its putative protein target is a critical step in drug discovery. The following are detailed protocols for key experiments used in this process.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment:
-
Culture the target cells to 80-90% confluency.
-
Treat the cells with either this compound/B (e.g., at various concentrations) or a vehicle control (e.g., DMSO) and incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for compound uptake.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the total protein concentration in the supernatant of each sample.
-
-
Protein Detection (Western Blotting):
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the putative target protein.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against the temperature to generate a melting curve for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
In Vitro Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of a specific kinase (e.g., a MAPK).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound/B in DMSO and create a serial dilution.
-
Prepare the kinase, its specific substrate, and ATP in a suitable kinase assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence-based ADP detection, fluorescence-based phosphorylation detection).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Phosphorylation Status
This method is used to assess the effect of a compound on the phosphorylation state of proteins in a signaling pathway, such as MAPK or components of the NF-κB pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the compound of interest for a specified time.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Membrane Transfer and Antibody Incubation:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein.
-
As a loading control, a separate blot or the same blot after stripping can be incubated with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
-
Detection and Analysis:
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein in treated versus untreated cells.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathways and experimental workflows.
References
- 1. 17-Acetoxyjolkinolide B irreversibly inhibits IkappaB kinase and induces apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Mycobacterium tuberculosis activity of 17-hydroxy-jolkinolide B by interacting with RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 17-Hydroxy-jolkinolide B, a diterpenoid from Euphorbia fischeriana, inhibits inflammatory mediators but activates heme oxygenase-1 expression in lipopolysaccharide-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. MEK(MAP2K) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. mdpi.com [mdpi.com]
Bridging the Gap: Evaluating the In Vivo Reproducibility of 17-Hydroxyjolkinolide's Anti-Inflammatory Properties
A comparative analysis of in vitro discoveries and their translation to animal models reveals a promising, albeit indirect, validation for the anti-inflammatory potential of 17-Hydroxyjolkinolide class compounds. While direct in vivo studies on 17-Hydroxyjolkinolide A remain to be published, extensive research on its close structural analog, 17-Hydroxyjolkinolide B (HJB), provides a strong basis for assessing the reproducibility of its in vitro effects in preclinical animal models.
This guide synthesizes the available experimental data to offer researchers, scientists, and drug development professionals a clear comparison of the in vitro mechanisms and in vivo efficacy of 17-Hydroxyjolkinolide B, serving as a valuable proxy for understanding the potential of this compound. The findings consistently demonstrate that the anti-inflammatory activities observed in cell-based assays translate to significant therapeutic effects in animal models of inflammation-related diseases.
In Vitro Activity of 17-Hydroxyjolkinolide B: A Cellular Snapshot
In vitro studies have established 17-Hydroxyjolkinolide B as a potent anti-inflammatory agent at the cellular level. Primarily investigated in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7 cells), HJB has been shown to modulate key inflammatory pathways.
Summary of In Vitro Quantitative Data
| Parameter | Cell Line | Treatment | Key Findings | Reference |
| Inflammatory Mediators | RAW264.7 | LPS + HJB | Dose-dependent inhibition of PGE2, NO, IL-6, and TNF-α production. | [1] |
| Enzyme Expression | RAW264.7 | LPS + HJB | Concentration-dependent decrease in protein levels of COX-2 and iNOS. | [1] |
| mRNA Expression | RAW264.7 | LPS + HJB | Downregulation of COX-2, iNOS, IL-6, and TNF-α mRNA expression. | [1] |
| Signaling Pathways | RAW264.7 | LPS + HJB | Suppression of MAPK phosphorylation and NF-κB activation. | [1] |
| Heme Oxygenase-1 (HO-1) | RAW264.7 | HJB | Strong induction of HO-1 protein and mRNA expression. | [1] |
In Vitro Experimental Protocols
The foundational in vitro anti-inflammatory activity of 17-Hydroxyjolkinolide B was assessed using the following methodology:
-
Cell Culture and Treatment: Murine macrophage RAW264.7 cells were cultured and then pre-treated with various concentrations of HJB for a specified duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The production of prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in the cell culture supernatants was quantified using standard enzyme-linked immunosorbent assay (ELISA) and Griess reagent kits.
-
Western Blot Analysis: Protein levels of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), heme oxygenase-1 (HO-1), and phosphorylated and total forms of mitogen-activated protein kinases (MAPKs) and NF-κB pathway proteins were determined by Western blotting to elucidate the mechanism of action.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of genes encoding for COX-2, iNOS, IL-6, TNF-α, and HO-1 were measured using qRT-PCR to assess the transcriptional regulation by HJB.
In Vivo Validation in Animal Models
The anti-inflammatory effects of Jolkinolide B (JB), the parent compound of HJB, have been corroborated in several animal models, demonstrating a strong correlation with the in vitro findings. These studies highlight the therapeutic potential of this class of compounds in complex biological systems.
Summary of In Vivo Quantitative Data
| Animal Model | Disease Model | Treatment | Key Findings | Reference |
| Rats | Collagen-Induced Arthritis (CIA) | Jolkinolide B | Reduced paw swelling, improved arthritis scores, and decreased inflammatory cell infiltration in joints. | |
| Mice | Ovalbumin (OVA)-Induced Asthma | Jolkinolide B | Attenuated airway inflammation, reduced inflammatory cell infiltration in the lungs, and decreased levels of IL-4, IL-5, and IL-13 in bronchoalveolar lavage fluid. | |
| Rats | Lipopolysaccharide (LPS)-induced Acute Lung Injury | Jolkinolide B | Reduced lung wet-to-dry weight ratio, decreased inflammatory cell infiltration, and lowered levels of pro-inflammatory cytokines in lung tissue. |
In Vivo Experimental Protocols
Key in vivo studies have employed the following experimental designs to evaluate the efficacy of Jolkinolide B:
-
Collagen-Induced Arthritis (CIA) in Rats: Arthritis was induced in rats by immunization with bovine type II collagen. Animals were then treated with Jolkinolide B, and the severity of arthritis was assessed by measuring paw volume and clinical scores. Histopathological analysis of the joints was performed to evaluate inflammation and cartilage destruction.
-
Ovalbumin (OVA)-Induced Asthma in Mice: Mice were sensitized and challenged with ovalbumin to induce allergic airway inflammation. Jolkinolide B was administered to the mice, and the effects on airway hyperresponsiveness, inflammatory cell counts in bronchoalveolar lavage fluid (BALF), and cytokine levels were measured.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats: Acute lung injury was induced in rats by intratracheal instillation of LPS. Jolkinolide B was administered, and the severity of lung injury was evaluated by measuring the lung wet-to-dry weight ratio, inflammatory cell infiltration, and cytokine levels in lung tissue.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanisms and experimental flow, the following diagrams have been generated.
Caption: In Vitro Anti-inflammatory Mechanism of 17-Hydroxyjolkinolide B.
Caption: Generalized Experimental Workflow for In Vivo Studies.
Conclusion: A Consistent Anti-Inflammatory Profile
The collective evidence from in vitro and in vivo studies on 17-Hydroxyjolkinolide B and its parent compound, Jolkinolide B, strongly suggests a reproducible anti-inflammatory effect. The mechanisms of action identified in cell culture, namely the inhibition of the MAPK and NF-κB signaling pathways, are consistent with the observed therapeutic efficacy in animal models of inflammatory diseases. The induction of the protective enzyme heme oxygenase-1 in vitro further points to a multi-faceted anti-inflammatory and cytoprotective profile.
While direct in vivo data for this compound is a clear research gap, the consistent findings for its close analog provide a solid foundation for its further investigation as a potential anti-inflammatory therapeutic. Future studies should aim to directly assess the in vivo efficacy and pharmacokinetics of this compound to fully validate its therapeutic potential.
References
Safety Operating Guide
Navigating the Safe Disposal of 17-Hydroxyjolkinolide A: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 17-Hydroxyjolkinolide A, ensuring compliance with standard hazardous waste protocols. As a diterpenoid of research interest, this compound should be handled with the assumption that it is a hazardous substance, necessitating careful waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific hazard information. In the absence of a specific SDS for this compound, it should be treated as a toxic compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specific Recommendations |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body | A standard laboratory coat. |
| Respiratory | Use in a chemical fume hood to avoid inhalation of any dusts. |
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is governed by institutional and regulatory guidelines for hazardous waste.[1] The following steps provide a general framework for its proper disposal.
Step 1: Waste Identification and Segregation
Properly segregate waste containing this compound from other waste streams.[2] It should be classified as a non-halogenated organic solid waste unless it is in a solution with halogenated solvents. Do not mix it with incompatible materials.
Step 2: Container Selection and Labeling
-
Container Choice : Use a designated, leak-proof, and chemically compatible container for solid waste.[3][4][5] The container must have a secure, screw-on cap.[3]
-
Labeling : Clearly label the waste container with the words "Hazardous Waste."[1][5] The label must also include:
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent spills.[3]
-
Do not accumulate more than 55 gallons of a particular hazardous waste stream.[3] All hazardous waste must be collected within 90 days of the start of accumulation.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Decontamination of Empty Containers
Containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Table 2: Decontamination Procedure for Empty Containers
| Step | Procedure |
| 1. Initial Rinse | Triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone) that can dissolve this compound. |
| 2. Rinsate | Collect the rinsate from all three rinses and dispose of it as hazardous liquid waste, following the same principles of segregation, labeling, and storage.[5] |
| 3. Final Rinse | After the solvent rinse, wash the container with soap and water. |
| 4. Drying | Allow the container to air dry completely. |
| 5. Disposal | Once thoroughly decontaminated and dry, deface or remove the original label and dispose of the container in the regular laboratory trash or recycling, as appropriate for your institution.[4] |
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research environment. Always consult your institution's specific guidelines, as they may have additional requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 17-Hydroxyjolkinolide A
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 17-Hydroxyjolkinolide A. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
As a potent, biologically active diterpenoid isolated from Euphorbia species, this compound requires stringent handling protocols. While specific toxicity data for this compound is limited, its classification as a potentially cytotoxic agent necessitates the highest level of precaution. The following procedures are based on best practices for handling hazardous compounds and information from safety data sheets of structurally similar molecules.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in any form (solid or in solution). The following table summarizes the required PPE.
| Protection Level | Equipment | Specifications |
| Primary Barrier | Double Nitrile Gloves | Outer glove to be changed immediately upon contamination or every 30 minutes. Inner glove provides secondary protection. |
| Impermeable Gown | Solid-front, back-closing with long sleeves and tight-fitting cuffs. | |
| Safety Goggles | Provide a complete seal around the eyes to protect from splashes and aerosols. | |
| Full-Face Shield | To be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory | N95 Respirator | Required for handling the powdered form of the compound. |
| Chemical Fume Hood | All manipulations of this compound must be performed within a certified chemical fume hood. | |
| General Lab Attire | Long Pants | No exposed skin on the lower body. |
| Closed-Toe Shoes | To protect feet from spills. |
Emergency Protocols: Immediate Response Plan
In the event of an exposure, immediate and decisive action is critical. All personnel must be familiar with the location of emergency equipment, including safety showers, eyewash stations, and spill kits.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following protocol outlines the key steps for safely handling this compound.
1. Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent pads.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don all required personal protective equipment as outlined in the table above.
2. Handling the Compound:
-
If working with the solid form, carefully weigh the required amount within the fume hood. Use anti-static tools to prevent dispersal of the powder.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
All containers holding this compound must be clearly labeled with the compound name, concentration, date, and a hazard symbol.
3. Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the compound. A 10% bleach solution followed by a rinse with 70% ethanol (B145695) is recommended.
-
Wipe down the work surface of the fume hood with the same decontamination solution.
-
Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.
4. Personal Decontamination:
-
Remove outer gloves and dispose of them in the hazardous waste container.
-
Remove the lab coat and any other reusable PPE, storing it in a designated area for laundering.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Waste
All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated gloves, absorbent pads, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.
-
Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container.
-
All waste containers must be clearly labeled as "Hazardous Waste: Cytotoxic Agent."
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the operational workflow and emergency decision-making process.
Caption: Step-by-step workflow for the safe handling of this compound.
Caption: Decision-making flowchart for emergency response to exposure incidents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
